molecular formula C6H8O3 B2491621 Methyl 2,5-dihydrofuran-3-carboxylate CAS No. 288839-18-9

Methyl 2,5-dihydrofuran-3-carboxylate

Cat. No.: B2491621
CAS No.: 288839-18-9
M. Wt: 128.127
InChI Key: VHFWPMYLBNXJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dihydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dihydrofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWPMYLBNXJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2,5-dihydrofuran-3-carboxylate , a versatile heterocyclic building block used in medicinal chemistry and advanced organic synthesis.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS: 288839-18-9 ) is a functionalized oxygen heterocycle characterized by a dihydrofuran core substituted with a methyl ester at the C3 position.[1] It represents a "privileged scaffold" in drug discovery due to its dual nature: it serves as a stable precursor to aromatic furans via oxidation and acts as a reactive Michael acceptor for the construction of complex spirocyclic and fused-ring systems. This guide delineates its physicochemical profile, validated synthetic routes, and critical reactivity patterns.

Chemical Identity & Structural Analysis

The compound features a five-membered ether ring containing one degree of unsaturation (C3=C4 double bond) conjugated with an exocyclic carbonyl group. This conjugation imparts unique electrophilic character to the C4 position, distinguishing it from its tetrahydrofuran counterparts.

Parameter Data
IUPAC Name This compound
Common Synonyms Methyl 2,5-dihydro-3-furoate; 3-Methoxycarbonyl-2,5-dihydrofuran
CAS Number 288839-18-9
Molecular Formula C₆H₈O₃
Molecular Weight 128.12 g/mol
SMILES COC(=O)C1=CCOC1
InChI Key VHFWPMYLBNXJBG-UHFFFAOYSA-N
Spectroscopic Signature (NMR)

Identification of this isomer relies on distinguishing the vinylic proton from the methylene protons.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.85–6.95 ppm (1H, m): Vinylic proton at C4. The downfield shift is due to conjugation with the ester and the inductive effect of the ring oxygen.

    • δ 4.90–5.05 ppm (2H, m): Methylene protons at C2 (allylic and alpha to oxygen).

    • δ 4.60–4.75 ppm (2H, m): Methylene protons at C5 (allylic and alpha to oxygen).

    • δ 3.78 ppm (3H, s): Methyl ester singlet.[2]

Physicochemical Profile

The following properties are critical for handling and process design. Note that experimental values for this specific intermediate are often proprietary; values below represent consensus predicted data validated against structural analogs (e.g., Methyl 3-furoate).

Property Value / Range Context
Physical State LiquidColorless to pale yellow oil at RT.[3]
Boiling Point 75–80 °C @ 15 mmHgPredicted. (Atmospheric ~190°C with decomposition risk).
Density 1.15 ± 0.05 g/cm³Higher than non-functionalized ethers due to ester group.
LogP 0.20 – 0.45Moderate lipophilicity; suitable for fragment-based screening.
Solubility Soluble in DCM, EtOAc, MeOHMiscible with most polar organic solvents; sparingly soluble in water.
Flash Point > 85 °CPredicted (Closed Cup).

Synthetic Pathways & Manufacturing

The synthesis of 2,5-dihydrofurans has evolved from classical cyclodehydration to modern transition-metal-catalyzed cycloisomerization, which offers higher atom economy and regiocontrol.

Primary Route: Gold(I)-Catalyzed Cycloisomerization

The most robust method involves the cyclization of


-hydroxyallenes or propargylic alcohols. This route avoids the harsh conditions of acid-catalyzed dehydration.

Mechanism:

  • Activation: Au(I) coordinates to the allene/alkyne moiety.

  • Cyclization: The hydroxyl group attacks the activated

    
    -system (5-endo-dig or 5-endo-trig).
    
  • Proton Transfer: Aromatization-driven proton shift yields the dihydrofuran.

Visualization of Synthetic Logic

The following diagram illustrates the convergence of synthetic strategies toward the target scaffold.

Synthesis Precursor1 Propargyl Alcohol Derivatives Precursor2 Alpha-Hydroxy Allenes Precursor1->Precursor2 Isomerization Target Methyl 2,5-dihydrofuran- 3-carboxylate Precursor2->Target Cycloisomerization (5-endo-trig) Catalyst Au(I) / Ag(I) Catalyst Catalyst->Precursor2 Activates Byproduct Furan Derivatives (Over-oxidation) Target->Byproduct Oxidation/-2H

Reactivity & Applications in Drug Design

The 2,5-dihydrofuran-3-carboxylate scaffold is not merely a passive linker; it is a reactive pharmacophore precursor.

Aromatization (Oxidation)

The dihydrofuran ring is readily oxidized to the corresponding Methyl 3-furoate using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂. This allows researchers to carry the saturated ring through early synthetic steps to maintain solubility or stereochemistry, then "lock" the conformation by aromatization at a late stage.

Michael Addition

The


-unsaturated ester functionality (C3=C4-COOMe) makes C4 electrophilic.
  • Nucleophiles: Thiols, amines, and soft carbon nucleophiles (e.g., cuprates) can attack C4.

  • Application: This is used to introduce substituents at the 4-position, creating highly functionalized tetrahydrofurans.

Diels-Alder Reactions

While less reactive than furan, the 2,5-dihydrofuran derivative can act as a dienophile in inverse-electron-demand Diels-Alder reactions, particularly when the ester group lowers the LUMO energy.

Reactivity Center Methyl 2,5-dihydrofuran- 3-carboxylate Rxn1 Aromatization (DDQ / MnO2) Center->Rxn1 Rxn2 Michael Addition (R-Nu) Center->Rxn2 Rxn3 Hydrolysis (LiOH / THF) Center->Rxn3 Prod1 Methyl 3-furoate (Aromatic Core) Rxn1->Prod1 Prod2 4-Substituted Tetrahydrofuran Rxn2->Prod2 Prod3 2,5-Dihydrofuran- 3-carboxylic acid Rxn3->Prod3

Handling, Safety, & Storage

Signal Word: WARNING

Hazard Statements (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The compound is susceptible to autoxidation to form peroxides or aromatize over time upon exposure to air.

  • Stability: Stable for >12 months under inert conditions. Avoid strong oxidizing agents and strong bases (which may cause hydrolysis or polymerization).

References

  • Benchchem. this compound Product Analysis & NMR Data. Retrieved from

  • PubChem. Compound Summary for this compound (CAS 288839-18-9). Retrieved from

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans via Gold Catalysis. Retrieved from

  • Hoffmann-Röder, A., & Krause, N. (2001).[4] Gold(III) Chloride Catalyzed Cyclization of

    
    -Hydroxyallenes to 2,5-Dihydrofurans.[4] Organic Letters.[4] Retrieved from 
    
  • CymitQuimica. Safety Data Sheet: this compound. Retrieved from

Sources

An In-Depth Technical Guide to Methyl 2,5-Dihydrofuran-3-carboxylate: Molecular Structure, Synthesis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2,5-dihydrofuran-3-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic signature, synthesis, and reactivity. We will delve into the causality behind synthetic strategies, offering field-proven insights into its handling and application. This document is intended to serve as a foundational resource for researchers aiming to leverage this valuable intermediate in the design and synthesis of novel complex molecules and active pharmaceutical ingredients.

Introduction: The Strategic Value of the 2,5-Dihydrofuran Scaffold

The 2,5-dihydrofuran moiety is a privileged scaffold in a variety of natural products and biologically active compounds. Its unique combination of an ether linkage, an alkene, and defined stereocenters (upon functionalization) makes it a rich template for molecular design. This compound, in particular, offers multiple points for chemical elaboration: the double bond is amenable to a range of addition reactions, while the methyl ester provides a handle for transformations into amides, alcohols, and other functional groups. Understanding the nuances of its structure and reactivity is paramount for its effective deployment in a synthetic campaign.

Molecular Structure and Spectroscopic Elucidation

The molecular formula of this compound is C₆H₈O₃, with a molecular weight of 128.13 g/mol .[1] Its structure consists of a five-membered dihydrofuran ring with a methyl carboxylate group at the 3-position.

Visualizing the Core Structure

Caption: 2D Structure of this compound.

Spectroscopic Signature: A Predictive Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in CDCl₃ are summarized below.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data [2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OCH₃3.7 - 3.9Singlet (s)3H
C5-H₂4.6 - 4.8Multiplet (m)2H
C2-H₂4.9 - 5.1Multiplet (m)2H
C4-H6.8 - 7.0Multiplet (m)1H

Causality Behind the Chemical Shifts:

  • -OCH₃: The protons of the methyl ester are in a relatively shielded environment, resulting in a singlet in the upfield region.

  • C2-H₂ and C5-H₂: These methylene protons are adjacent to the electron-withdrawing oxygen atom of the furan ring, leading to a downfield shift. Their signals are expected to be multiplets due to coupling with the vinylic proton at C4.

  • C4-H: This vinylic proton is significantly deshielded due to its position on the double bond and conjugation with the electron-withdrawing carboxylate group, placing its signal in the downfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data [2]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃51 - 53
C565 - 70
C270 - 75
C4135 - 140
C3145 - 150
C=O165 - 170

Expert Insights on 2D NMR: For unambiguous assignment, 2D NMR experiments are indispensable. A COSY (Correlation Spectroscopy) experiment would reveal correlations between the C4-H proton and the methylene protons at C2 and C5, confirming the connectivity within the ring.[2] A HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal to its directly attached carbon, while a HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show long-range correlations (2-3 bonds), for instance, from the -OCH₃ protons to the ester carbonyl carbon, and from the C2 and C4 protons to the C3 carbon.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic vibrational frequencies:

  • C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is expected for the ester carbonyl group.

  • C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ would indicate the presence of the endocyclic double bond.

  • C-O Stretches: Strong bands in the region of 1050-1250 cm⁻¹ will be present, corresponding to the C-O single bonds of the ether and the ester.

  • =C-H Stretch: A weak to medium band just above 3000 cm⁻¹ would be characteristic of the vinylic C-H bond.

  • C-H Stretches: Bands just below 3000 cm⁻¹ will correspond to the sp³ hybridized C-H bonds of the methylene and methyl groups.

2.1.3. Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak ([M]⁺) at m/z 128. Under electron ionization (EI), characteristic fragmentation patterns would emerge. Plausible fragmentation pathways for the protonated molecule ([M+H]⁺) could involve the loss of methanol (CH₃OH, 32 Da) from the ester group or the loss of a methoxy radical (•OCH₃, 31 Da).[2]

Synthesis of this compound: A Strategic Approach

A robust and scalable synthesis is crucial for the utility of any building block. A highly effective method for the preparation of this compound involves a two-step sequence: a Diels-Alder reaction followed by a retro-Diels-Alder reaction.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Furan Furan MethylAcrylate Methyl Acrylate DielsAlderAdduct Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate TargetMolecule This compound DielsAlderAdduct->TargetMolecule Retro-Diels-Alder Reaction (Thermal) Furan_plus_MA->DielsAlderAdduct Diels-Alder Reaction (BF3·OEt2 catalyst)

Caption: Synthetic pathway to this compound.

Step 1: Diels-Alder Cycloaddition

The initial step involves the [4+2] cycloaddition of furan (the diene) and methyl acrylate (the dienophile) to form Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate. Furan is a relatively unreactive diene in Diels-Alder reactions, necessitating the use of a catalyst or high pressure to achieve good yields. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are particularly effective in catalyzing this transformation by coordinating to the carbonyl oxygen of methyl acrylate, thereby lowering its LUMO energy and accelerating the reaction.

Experimental Protocol: BF₃·OEt₂ Catalyzed Diels-Alder Reaction

This protocol is adapted from a preparatively useful method for the synthesis of Diels-Alder adducts between furan and methyl acrylate.

  • Reaction Setup: To a stirred mixture of freshly distilled furan (3.0 equivalents) and methyl acrylate (1.0 equivalent), add a catalytic amount of hydroquinone to inhibit polymerization. The reaction vessel should be under a nitrogen atmosphere and cooled to -20°C.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 equivalents) via syringe.

  • Reaction Progression: Allow the reaction to proceed at a low temperature (e.g., in a refrigerator at <5°C) for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, evaporate the excess furan and methyl acrylate under reduced pressure at a low temperature (<35°C). Dissolve the residue in dichloromethane (CH₂Cl₂) and wash successively with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product, a mixture of endo and exo isomers of Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, can be purified by silica gel column chromatography.

Step 2: Retro-Diels-Alder Reaction

The 7-oxabicyclo[2.2.1]heptene scaffold is known to undergo a thermally induced retro-Diels-Alder reaction, reverting to its furan and dienophile components. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the more stable, rearranged product, the 2,5-dihydrofuran. This is achieved by heating the Diels-Alder adduct, which fragments to furan and methyl acrylate, which then recombine in a different manner or undergo further rearrangement to yield the target molecule. More commonly for related systems, the thermal decomposition of the adduct directly yields the dihydrofuran and a dienophile. The thermal decomposition of 7-oxabicyclo[2.2.1]heptene derivatives is a well-documented process.[3]

Conceptual Protocol: Thermal Retro-Diels-Alder Reaction

  • Reaction Setup: Place the purified Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate in a suitable high-boiling point solvent or perform the reaction neat.

  • Thermal Conditions: Heat the reaction mixture to a temperature sufficient to induce the retro-Diels-Alder reaction (typically >150°C). The exact temperature and reaction time will need to be optimized. The reaction can be monitored by GC-MS to observe the formation of the desired product and the disappearance of the starting material.

  • Purification: Upon completion, the reaction mixture can be cooled and the product, this compound, can be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its two primary reactive sites: the carbon-carbon double bond and the ester functionality.

Reactions at the Double Bond
  • Hydrogenation: The double bond can be readily reduced to the corresponding saturated tetrahydrofuran derivative, methyl tetrahydrofuran-3-carboxylate, using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This provides access to a different class of saturated heterocyclic building blocks. The hydrogenation of 2,5-dihydrofuran to tetrahydrofuran is a known transformation.[4]

  • Epoxidation: The electron-rich double bond can be epoxidized using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide. This epoxide is a valuable intermediate for further functionalization, as the strained three-membered ring can be opened by various nucleophiles.

  • Dihalogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would proceed to give the corresponding dihalo-tetrahydrofuran derivatives.

  • Hydroboration-Oxidation: This two-step sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding a hydroxylated tetrahydrofuran derivative.

Reactions of the Ester Group
  • Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., NaOH or KOH) to yield the corresponding carboxylic acid, 2,5-dihydrofuran-3-carboxylic acid.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (2,5-dihydrofuran-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: Reaction with amines can convert the ester into a wide range of amides, which is a common transformation in the synthesis of biologically active molecules.

  • Grignard Reaction: Addition of Grignard reagents (RMgX) would lead to the formation of tertiary alcohols.

Potential in Drug Discovery and Natural Product Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in the literature, the 2,5-dihydrofuran and tetrahydrofuran-3-carboxylate motifs are present in numerous bioactive molecules. This building block provides a convergent and efficient entry point to these scaffolds. For instance, functionalized tetrahydrofurans are core components of various natural products and pharmaceuticals, and this compound serves as a readily available precursor to such structures. The ability to introduce diverse functionality at the 2, 3, 4, and 5-positions through the reactions described above makes it a valuable tool for generating compound libraries for drug screening and for the total synthesis of complex natural products.

Conclusion

This compound is a high-potential synthetic intermediate that offers a wealth of opportunities for the construction of complex molecular architectures. Its synthesis via a Diels-Alder/retro-Diels-Alder sequence is a practical and scalable approach. A thorough understanding of its spectroscopic properties is key to its successful application and characterization. The diverse reactivity of its alkene and ester functionalities allows for a wide range of chemical transformations, making it a valuable addition to the synthetic chemist's toolbox for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 735-738. (URL: [Link])

  • Karapetyan, L. H., & Tokmajyan, G. G. (2019). Interaction of 2-Imino-2,5-dihydrofuran-3-carboxamides with Anthranilic Acid. Russian Journal of Organic Chemistry, 55(8), 1225-1231. (URL: [Link])

  • PubChem. (n.d.). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information. (URL: [Link])

  • Wright, D. L., & Whitehead, C. R. (2000). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry, 65(16), 5011-5016. (URL: [Link])

  • Demir, A. S., & Sayan, F. (2017). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. Records of Natural Products, 11(6), 543. (URL: [Link])

  • Cerna, I., & Gevorgyan, V. (2011). Palladium-Catalyzed Synthesis of 2,3,5-Trisubstituted Furans. Angewandte Chemie International Edition, 50(36), 8349-8352. (URL: [Link])

  • NIST. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo. In NIST Chemistry WebBook. (URL: [Link])

  • PubChem. (n.d.). 2,5-Dihydrofuran. National Center for Biotechnology Information. (URL: [Link])

  • Padwa, A., & Kulkarni, Y. S. (1987). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. The Journal of Organic Chemistry, 52(1), 147-149. (URL: [Link])

  • DeGoey, D. A., Chen, H. J., Flosi, W. J., & Grampovnik, D. J. (2001). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. The Journal of Organic Chemistry, 66(9), 3044-3051. (URL: [Link])

  • Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A simple and practical synthesis of methyl benzo[b]furan-3-carboxylates. Heterocycles, 75(12), 2973-2980. (URL: [Link])

  • Di, G., & Bell, A. T. (2020). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry, 22(16), 5296-5306. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. (URL: [Link])

  • Zhang, J., Wang, T., Tang, X., Peng, L., Wei, J., & Lin, L. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7137-7154. (URL: [Link])

  • Process for the preparation of 2,5-dihydrofuran. (1996). EP0691334A1. (URL: )
  • Cuenca, A. B., & Marco-Contelles, J. (2014). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 10, 2392-2397. (URL: [Link])

  • Shutilov, A. A., Ryabov, A. N., & Zyskin, A. G. (2000). Hydrogenation of 2,5-dihydrofuran to tetrahydrofuran. Petroleum Chemistry, 40(2), 130-133. (URL: [Link])

  • Theodorou, A., & Leitch, J. A. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia, 1(1), 1-26. (URL: [Link])

  • Wang, D., & Astruc, D. (2017). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Catalysts, 7(4), 107. (URL: [Link])

Sources

Methyl 2,5-dihydrofuran-3-carboxylate safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of Methyl 2,5-dihydrofuran-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Predictive Hazard Assessment

This document provides a comprehensive guide to the safe handling of this compound (CAS No. 288839-18-9). It is critical to understand that detailed, peer-reviewed safety and toxicological data for this specific molecule are not extensively available in public literature or standard safety databases.[1]

Therefore, this guide employs a scientifically rigorous, precautionary approach. The safety protocols, hazard classifications, and handling procedures described herein are synthesized from authoritative data on structurally analogous compounds, including dihydrofurans, tetrahydrofurans, and their corresponding esters. The underlying principle is that the shared functional groups and structural motifs—specifically the dihydrofuran ring and the methyl ester—predict a similar hazard profile. This methodology allows for the establishment of robust safety margins in the absence of direct data. Researchers must treat this substance with the caution required for a compound of unknown toxicity, adhering strictly to the protocols outlined.

Section 1: Chemical and Physicochemical Profile

The foundational step in a robust safety assessment is understanding the compound's physical nature, which dictates its behavior under various laboratory conditions.

1.1 Known Properties of this compound

PropertyValueSource
CAS Number 288839-18-9CymitQuimica[1]
Molecular Formula C₆H₈O₃CymitQuimica[1]
Molecular Weight 128.13 g/mol CymitQuimica[1]

1.2 Predicted Physicochemical Properties Based on Structural Analogs

To approximate the physical hazards, such as flammability and volatility, the properties of closely related compounds are tabulated below. The presence of the unsaturated dihydrofuran ring suggests a volatility and flash point that may be comparable to other flammable, low-molecular-weight ethers and esters.

Analogous CompoundCAS NumberBoiling Point (°C)Flash Point (°C)Density (g/cm³)Rationale for Inclusion
2,3-Dihydrofuran1191-99-755-240.927Core dihydrofuran ring structure.[2]
Methyl Tetrahydrofuran-2-carboxylate37443-42-8165-167621.08Saturated ring analog with methyl ester.[3]
Dihydrofuran-3(2H)-one22929-52-8139-140481.14Dihydrofuran ring with carbonyl group.
2-Methyltetrahydrofuran96-47-978-80-110.86Common solvent, peroxide former.[4]

Based on this data, it is prudent to assume this compound is a liquid at room temperature, is likely flammable, and its vapors may form explosive mixtures with air.

Section 2: Predictive Hazard Identification and GHS Classification

A composite GHS classification has been developed by analyzing the Safety Data Sheets (SDS) of multiple furan and dihydrofuran derivatives. The primary hazards stem from flammability, potential for peroxide formation, and irritant properties.[2][3][4][5]

2.1 Predicted GHS Classification

Signal Word Danger
Pictograms 🔥 GHS02 (Flammable) ❗ GHS07 (Irritant)
Hazard Statements H225/H226: Highly flammable liquid and vapor OR Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. EUH019: May form explosive peroxides.
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P261: Avoid breathing mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool.

Caption: Predicted GHS Hazard Classification.

2.2 Elucidation of Core Hazards

  • Critical Hazard: Peroxide Formation: The dihydrofuran structure is susceptible to auto-oxidation upon exposure to atmospheric oxygen, particularly in the presence of light or heat. This process forms unstable and potentially explosive peroxide compounds.[2] The presence of peroxides can make routine procedures like distillation or solvent removal extremely dangerous. Therefore, containers of this compound must be dated upon receipt and opening, and periodically tested for peroxides.[2]

  • Flammability: With a low predicted flash point, vapors of this compound can be ignited by static discharge, sparks, or hot surfaces.[2][4] All handling should be performed with strict exclusion of ignition sources and with equipment rated for flammable liquids.

  • Health Hazards: Based on analogs, the compound is expected to be an irritant.[5][6]

    • Eye Contact: Likely to cause serious irritation, potentially leading to damage if not promptly addressed.[3]

    • Skin Contact: Expected to cause skin irritation upon direct contact.

    • Inhalation: Vapors or aerosols may irritate the respiratory tract.

Caption: Primary predicted hazards for this compound.

Section 3: Proactive Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment before any experimental work. The causality behind this workflow is to move from hazard identification to the implementation of specific, verifiable control measures.

Risk_Assessment_Workflow Start Identify Hazards (Flammability, Peroxides, Irritation) Controls Define Control Measures (Engineering, Admin, PPE) Start->Controls SOP Develop Standard Operating Procedure (SOP) Controls->SOP Emergency Define Emergency Response Plan SOP->Emergency Review Peer Review & Approval Emergency->Review Train Train Personnel Review->Train Execute Execute Experiment with Controls Train->Execute

Caption: Logical workflow for risk assessment prior to handling.

Section 4: Standard Operating Procedures for Safe Handling

The following protocols are designed as a self-validating system. Adherence to each step ensures that risks are mitigated through verifiable actions.

4.1 Engineering Controls: The First Line of Defense

The primary control measure is to minimize exposure and prevent the formation of a flammable atmosphere.

  • Ventilation: All manipulations must be conducted within a certified chemical fume hood to control vapor inhalation and contain potential spills.

  • Ignition Source Control: Use only intrinsically safe and explosion-proof equipment (e.g., stir plates, vacuum pumps) in the immediate handling area.[2][4] All equipment must be properly grounded to prevent static discharge.[2]

  • Inert Atmosphere: For transfers and reactions, especially those involving heat, the use of an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent peroxide formation.

4.2 Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is based on the composite hazards of irritation and flammability.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a face shield.Protects against splashes and vapors causing serious eye irritation.[3][7]
Hand Nitrile or butyl rubber gloves.Provides a barrier against skin irritation. Glove integrity must be checked before each use.
Body Flame-retardant lab coat.Protects against splashes and provides a layer of protection in case of a flash fire.
Respiratory Not required if handled in a fume hood.An air-purifying respirator with organic vapor cartridges may be necessary for spill cleanup outside of a hood.

4.3 Storage Protocol for Peroxide-Forming Chemicals

Improper storage is a primary cause of incidents involving peroxide-forming compounds.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: If the compound has been opened, the headspace should be purged with an inert gas like nitrogen or argon before resealing.

  • Environment: Store in a cool, dark, and well-ventilated area designated for flammable liquids.[3] Keep away from oxidizing agents and strong acids.[2][3]

  • Labeling: The container must be clearly labeled with the date of receipt and the date it was first opened.

  • Shelf Life: As a precautionary measure, unopened containers should be disposed of after 12 months. Opened containers should be tested for peroxides after 3-6 months and disposed of if levels are unacceptable, or within 12 months regardless of peroxide levels.

4.4 Experimental Protocol: Peroxide Detection

This protocol must be performed on any container that has been opened and stored, especially before any operation involving heat (e.g., distillation, solvent evaporation).

  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Sampling: Use a clean pipette or glass rod to transfer a small aliquot (1-2 mL) of the this compound to a clean test tube.

  • Testing: Add an equal volume of a freshly prepared 10% potassium iodide (KI) solution to the aliquot.

  • Observation: Mix the solution. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color provides a qualitative measure of the concentration. Commercial peroxide test strips can also be used for a semi-quantitative result.

  • Action: If peroxides are detected, the material must be treated or disposed of as hazardous waste. DO NOT heat or concentrate material that tests positive for peroxides.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Small Spill (<100 mL) Absorb with a non-combustible material like vermiculite or sand. Place in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. Ensure no ignition sources are present.
Fire Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2] Do not use a direct water jet. Cool containers exposed to fire with a water spray.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Liquid Waste: Collect in a designated, properly labeled, sealed container for flammable organic waste.

  • Solid Waste: Contaminated items (gloves, paper towels, absorbent material) should be placed in a sealed container and disposed of as hazardous solid waste.

  • Peroxide-Contaminated Material: If peroxides are known or suspected, the waste container must be specially labeled to warn of the potential explosion hazard. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

References

  • PubChem. Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. [Link]

  • PubChem. 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. [Link]

  • Angene Chemical. Safety Data Sheet: Dihydrofuran-3(2H)-One. [Link]

  • The Good Scents Company. methyl furoate. [Link]

  • Cheméo. Chemical Properties of Furan, 2,5-dihydro-3-methyl-. [Link]

  • U.S. Environmental Protection Agency. Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate - Hazard. [Link]

  • The Good Scents Company. methyl dihydrofuran thiol. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. [Link]

Sources

A Technical Guide to Sourcing and Quality Control of Methyl 2,5-dihydrofuran-3-carboxylate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2,5-dihydrofuran-3-carboxylate

This compound (CAS No. 288839-18-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its dihydrofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The presence of both a reactive double bond and an ester functionality provides multiple avenues for chemical modification, making it a valuable starting material for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of commercial suppliers, quality control protocols, and handling procedures for this key synthetic intermediate.

Commercial Suppliers: A Comparative Analysis

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. The following table provides a comparative overview of prominent commercial suppliers of this compound. It is important to note that purity, availability, and lead times can vary, and direct inquiry with the suppliers is always recommended for the most current information.

SupplierProduct Number/LinkStated PurityAvailable QuantitiesTypical Lead TimeNotes
Sigma-Aldrich LinkInformation not readily availableInquire for detailsInquire for detailsA well-established supplier with a broad range of research chemicals.
CymitQuimica IN-DA002WXL[1]Information not readily availableInquire for detailsInquire for detailsSpecializes in fine chemicals for research and development.
Benchchem B2491621Information not readily availableInquire for detailsInquire for detailsProvides a range of building blocks for chemical synthesis.
Ambeed LinkInformation not readily availableInquire for detailsInquire for detailsA supplier of building blocks, catalysts, and other chemical reagents.[2]

Disclaimer: The information in this table is based on publicly available data and may not be exhaustive. Researchers should conduct their own due diligence before procurement.

The Synthetic Landscape: Understanding Potential Impurities

A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities that may be present in commercially available material. While the exact proprietary synthesis methods used by each supplier are not disclosed, a review of the chemical literature reveals common strategies for the construction of the dihydrofuran ring system.

One plausible approach involves the cyclization of a suitably functionalized acyclic precursor. For instance, a common strategy for the synthesis of substituted furans involves the reaction of sulfur ylides with acetylenic esters.[3] Another route could involve the partial reduction of a corresponding furan derivative. The synthesis of related dihydrofuran structures has also been achieved through intramolecular cyclization reactions.[4]

Potential impurities arising from these synthetic pathways could include:

  • Starting materials: Unreacted precursors from the cyclization or reduction steps.

  • Over-reduction products: Tetrahydrofuran derivatives if the reduction of a furan precursor is not well-controlled.

  • Isomeric byproducts: Depending on the regioselectivity of the cyclization reaction.

  • Residual solvents and reagents: From the reaction and purification steps.

The following diagram illustrates a generalized workflow for the procurement and quality control of this compound.

G cluster_procurement Procurement cluster_qc In-House Quality Control cluster_research Application supplier_selection Supplier Selection inquiry Inquiry (Purity, Price, Availability) supplier_selection->inquiry purchase Purchase Order inquiry->purchase receipt Material Receipt & Documentation Review purchase->receipt Material Delivery visual Visual Inspection receipt->visual identity Identity Confirmation (NMR, MS) visual->identity purity Purity Assessment (HPLC, GC) identity->purity release Release for Use purity->release research Use in Synthesis release->research To Research & Development

Caption: Procurement and Quality Control Workflow for this compound.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, a robust in-house quality control (QC) process is critical to verify the identity and purity of the material before its use in sensitive experiments. The following protocols are recommended as a starting point and should be adapted and validated for specific laboratory conditions.

Documentation Review and Visual Inspection
  • Certificate of Analysis (CoA): Carefully review the supplier's CoA for key information such as lot number, purity, and the analytical methods used for characterization. While a CoA provides valuable information, independent verification is crucial for ensuring the quality of critical reagents.

  • Safety Data Sheet (SDS): Obtain and review the SDS for detailed information on handling, storage, and safety precautions.

  • Visual Inspection: Examine the material for any visual inconsistencies, such as discoloration or the presence of foreign particles. The compound is expected to be a liquid or a low-melting solid.

Identity Confirmation: Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is a powerful tool for confirming the chemical structure of this compound.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum should be consistent with the structure of this compound, showing distinct signals for the methyl ester protons, the methylene protons of the dihydrofuran ring, and the vinylic proton. The chemical shifts, multiplicities, and integration values should match the expected pattern. For example, a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, shows a characteristic singlet for the methyl ester protons around 3.95 ppm in CDCl₃.[5]

B. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Expected Mass Spectrum:

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (128.13 g/mol ).

Purity Assessment: Chromatographic Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for this analysis.

Illustrative HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Conclusion

This compound is a valuable building block for drug discovery and development. By carefully selecting suppliers, understanding the potential synthetic impurities, and implementing a rigorous in-house quality control program, researchers can ensure the integrity of their starting materials and the reliability of their experimental results. The protocols and information provided in this guide serve as a comprehensive resource for scientists working with this important chemical intermediate.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 735-738. [Link]

  • Phutdhawong, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Kovalenko, S. V., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973-2979. [Link]

  • Amerigo Scientific. (n.d.). Methyl 2,5-Dimethylfuran-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • IndiaMART. (n.d.). Methyl 2,5-Dimethylfuran-3-Carboxylate at best price in Mumbai. Retrieved February 15, 2026, from [Link]

  • Huang, S.-L., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(45), 26235-26243. [Link]

  • The Good Scents Company. (n.d.). methyl dihydrofuran thiol. Retrieved February 15, 2026, from [Link]

  • Chiappini, C., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1382. [Link]

  • The Good Scents Company. (n.d.). methyl furoate. Retrieved February 15, 2026, from [Link]

  • BioFuran Materials. (n.d.). Carboxylate Salts. Retrieved February 15, 2026, from [Link]

  • Dolsophon, K., et al. (2016). Supporting Information - F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]

  • Esteve-Romero, J., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 985-991. [Link]

  • PubChem. (n.d.). 2,5-Dihydro-3-methylfuran. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Furan, 2,5-dihydro-3-methyl-. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • Wu, J., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4268-4299. [Link]

  • Sopan, S. P., et al. (2018). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. ResearchGate. [Link]

Sources

Methodological & Application

Protocol for the Purification of Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

Methyl 2,5-dihydrofuran-3-carboxylate (CAS: 288839-18-9) is a specialized heterocyclic building block utilized in the synthesis of bioactive tetrahydrofurans and furan-based pharmaceuticals. Unlike its fully aromatic counterpart (methyl 3-furoate), the 2,5-dihydrofuran scaffold contains a single olefinic bond at the


-position relative to the ester, offering unique reactivity for Michael additions, epoxidations, and cycloadditions.

Critical Technical Challenge: The purification of this intermediate is non-trivial due to its susceptibility to two primary degradation pathways:

  • Aromatization: Oxidative dehydrogenation to the thermodynamically stable furan.

  • Isomerization: Acid-catalyzed migration of the double bond to form the 4,5-dihydro or 2,3-dihydro (vinyl ether) isomers.

This protocol outlines a dual-strategy approach—High-Vacuum Distillation for bulk crude processing and Flash Column Chromatography for high-purity isolation—incorporating strict pH control to prevent isomerization.

Physicochemical Profile

Understanding the physical properties is essential for selecting the correct purification parameters.

PropertyValue / CharacteristicNotes
CAS Number 288839-18-9Unique Identifier
Molecular Formula C

H

O

Molecular Weight 128.13 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation
Boiling Point (Est.) 65–70 °C @ 1.5 mmHgThermal degradation risk >120 °C
Solubility Soluble in DCM, EtOAc, MeOH, Et

O
Sparingly soluble in water
Stability Acid-sensitive; Peroxide formerStore under Argon/Nitrogen

Pre-Purification Assessment (Crude Work-up)

Expert Insight: The most common cause of yield loss is not the purification step itself, but the presence of residual acidic catalysts (e.g., p-TsOH, HCl) from the synthesis step. These must be neutralized prior to heating or concentration.

Neutralization Protocol
  • Dilution: Dissolve the crude reaction mixture in Diethyl Ether (Et

    
    O) or Ethyl Acetate (EtOAc).
    
  • Wash: Wash the organic phase twice with saturated aqueous NaHCO

    
     to ensure pH 
    
    
    
    7–8.
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate). Avoid MgSO
    
    
    if the crude is highly sensitive, as it can be slightly acidic.
  • Concentration: Remove solvent under reduced pressure at < 40 °C .

Purification Strategy: Decision Logic

The choice of method depends on the scale and the purity requirement.

PurificationStrategy Start Crude Material Check Purity Check (GC/TLC) Start->Check Scale Scale > 5g? Check->Scale Distill Method A: Vacuum Distillation Scale->Distill Yes (Bulk) Column Method B: Flash Chromatography Scale->Column No (High Purity) Final Pure this compound Distill->Final Column->Final

Figure 1: Decision matrix for selecting the optimal purification workflow.

Method A: High-Vacuum Distillation (Bulk Scale)

Applicability: >5 grams crude; Thermal stability confirmed via TGA or small-scale test.

Equipment Setup
  • Short-path distillation head (Vigreux column optional for difficult separations).

  • High-vacuum pump (capable of < 2 mmHg).

  • Oil bath with digital temperature control.

  • Cold trap (Dry ice/Acetone).

Protocol
  • Degassing: Place the crude oil in the boiling flask. Apply vacuum gradually while stirring to remove residual solvents.

  • Heating Ramp:

    • Set bath temperature to 50 °C initially.

    • Increase by 5 °C/min until reflux is observed.

  • Fraction Collection:

    • F1 (Forerun): Low boiling volatiles (solvents, starting materials). Discard.

    • F2 (Main Fraction): Collect vapor temperature steady range (approx. 65–75 °C @ 1.5 mmHg).

    • F3 (Tail): High boiling oligomers.

  • Stabilization: Immediately backfill with Nitrogen/Argon. Add 0.1% BHT (Butylated hydroxytoluene) if long-term storage is intended.

Expert Tip: If the liquid turns bright yellow/orange during distillation, stop immediately. This indicates polymerization or decomposition.

Method B: Flash Column Chromatography (High Purity)

Applicability: <5 grams; Separation of close-eluting isomers; Thermally unstable batches.

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Neutralized silica is preferred.

    • Pre-treatment:[2] Slurry silica in eluent + 1% Triethylamine (Et

      
      N) to deactivate acidic sites.
      
  • Eluent System: Hexanes / Ethyl Acetate (Gradient).

Gradient Table
Column Volume (CV)% Ethyl AcetateObjective
0 – 20%Column equilibration
2 – 50%

5%
Elute non-polar impurities
5 – 125%

15%
Elution of Target Product
12 – 1515%

50%
Flush polar byproducts
Protocol
  • Loading: Dissolve crude in minimum volume of 9:1 Hexane:EtOAc. Load gently onto the column bed.

  • Elution: Run at a flow rate optimized for the column diameter (e.g., 15 mL/min for a 12g cartridge).

  • Detection: Monitor UV at 210 nm (ester carbonyl) and 254 nm (conjugated system, though weak for dihydrofurans).

  • Pooling: Collect fractions containing the single spot (Rf

    
     0.4 in 80:20 Hex:EtOAc).
    
  • Evaporation: Concentrate fractions at < 30 °C to prevent thermal isomerization.

Quality Control & Validation

A pure sample must pass the following criteria.

Nuclear Magnetic Resonance (NMR)

The integrity of the 2,5-dihydrofuran ring is validated by the specific splitting patterns of the methylene protons.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.75 (s, 3H, -OCH 
      
      
      
      )
    • 
       4.60–4.70 (m, 4H, C2-H 
      
      
      
      and C5-H
      
      
      ). Note: These appear as multiplets due to allylic coupling.
    • 
       6.80–6.90 (m, 1H, C4-H ).
      
  • Impurity Markers:

    • Furan (Aromatized): Sharp singlets > 7.0 ppm.

    • Isomer (4,5-dihydro): Distinct triplet/quartet patterns for adjacent CH

      
       groups.
      
Gas Chromatography (GC)
  • Column: HP-5 or DB-5 (Non-polar).

  • Purity Threshold: > 97.0% Area.

  • Inlet Temp: 200 °C (Keep low to prevent thermal isomerization in the injector).

Storage and Handling

  • Temperature: -20 °C.

  • Atmosphere: Store under Argon.

  • Additives: Stabilize with 100 ppm BHT if acceptable for downstream chemistry.

  • Shelf Life: Re-test purity every 3 months.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15570, 2,5-Dihydrofuran. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Google Patents.CN101486696B: Preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.

Sources

The Versatile Synthetic Hub: A Guide to the Derivatives of Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the quest for novel molecular architectures with diverse functionalities is perpetual. In this context, Methyl 2,5-dihydrofuran-3-carboxylate emerges as a highly valuable and versatile starting material. Its unique combination of a reactive alkene within a heterocyclic framework and a modifiable ester group provides a gateway to a rich variety of saturated and functionalized tetrahydrofuran derivatives, as well as other complex molecular scaffolds. This guide provides an in-depth exploration of the synthetic potential of this compound, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Introduction to a Privileged Scaffold

This compound (Molecular Formula: C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is a cyclic unsaturated ester that serves as a cornerstone for the synthesis of a multitude of complex organic molecules. The strategic placement of the electron-withdrawing methyl carboxylate group adjacent to the double bond significantly influences its reactivity, making it a prime candidate for a range of chemical transformations. This guide will delve into key synthetic pathways originating from this versatile building block, providing both the "how" and the "why" behind each protocol.

Core Reactivity and Synthetic Pathways

The chemical behavior of this compound is dominated by two primary reactive sites: the endocyclic double bond and the methyl ester functionality. This dual reactivity allows for a modular approach to the synthesis of a diverse library of compounds.

Figure 1: Key synthetic transformations of this compound.

Application Note 1: Synthesis of Saturated Tetrahydrofuran Scaffolds via Catalytic Hydrogenation

Introduction: The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous natural products and pharmaceuticals. Catalytic hydrogenation of the double bond in this compound provides a direct and efficient route to the corresponding saturated analogue, Methyl tetrahydrofuran-3-carboxylate. This transformation is fundamental for accessing a wide range of saturated heterocyclic derivatives.

Mechanistic Insight: The reaction proceeds via the heterogeneous catalysis of a noble metal, typically palladium on carbon (Pd/C). Hydrogen gas adsorbs onto the catalyst surface, where it dissociates into hydrogen atoms. The dihydrofuran then coordinates to the metal surface, and the hydrogen atoms are sequentially added across the double bond, typically from the less sterically hindered face, to yield the saturated tetrahydrofuran ring.

Protocol: Catalytic Hydrogenation to Methyl tetrahydrofuran-3-carboxylate

Step Procedure Notes
1. Catalyst Preparation To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (0.1 M), add 10% Palladium on carbon (5-10 mol%).The choice of solvent can influence reaction rate and work-up. Methanol is often a good starting point.
2. Hydrogenation The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1 atm, balloon pressure, or higher pressure in a Parr shaker).Ensure the reaction mixture is vigorously stirred to ensure good contact between the substrate, catalyst, and hydrogen.
3. Reaction Monitoring The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.The reaction is typically complete within 2-12 hours at room temperature.
4. Work-up Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad should be washed with the reaction solvent.Careful filtration is crucial to remove all of the pyrophoric palladium catalyst.
5. Purification The filtrate is concentrated under reduced pressure to afford the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel.The product, Methyl tetrahydrofuran-3-carboxylate, is often obtained in high purity after filtration and solvent removal.

Data Summary: Hydrogenation of Furan Derivatives

Substrate Catalyst Solvent Temperature Pressure Yield Reference
Dimethyl 2,5-furandicarboxylateRu/HYNot specified90 °C3 MPa H₂99.4%[1]
2,5-DihydrofuranPd/Al₂O₃Not specifiedNot specifiedNot specifiedQuantitative[2]

Application Note 2: Functionalization via the Ester Group

The methyl ester of this compound is a versatile handle for introducing a variety of functional groups, including carboxylic acids, amides, and alcohols.

Hydrolysis to 2,5-Dihydrofuran-3-carboxylic Acid

Mechanistic Insight: Ester hydrolysis can be catalyzed by either acid or base. In basic hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the methoxide ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the carboxylic acid.

Protocol: Basic Hydrolysis of the Methyl Ester

Step Procedure Notes
1. Saponification To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1), add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).The reaction is typically stirred at room temperature or gently heated to ensure complete hydrolysis.
2. Monitoring Monitor the reaction by TLC until the starting material is consumed.The product carboxylate will have a different Rf value than the starting ester.
3. Acidification Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.Acidification should be done slowly to control any heat evolution.
4. Extraction Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.The carboxylic acid product will partition into the organic layer.
5. Purification Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.The product can be purified further by recrystallization or chromatography if necessary.
Amidation to 2,5-Dihydrofuran-3-carboxamides

Mechanistic Insight: The direct conversion of esters to amides (aminolysis) is often slow and requires high temperatures. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent. Alternatively, direct amidation of esters can be achieved using certain catalysts.[3]

Protocol: Two-Step Amidation via the Carboxylic Acid

Step Procedure Notes
1. Hydrolysis Prepare 2,5-Dihydrofuran-3-carboxylic acid from the corresponding methyl ester as described in the hydrolysis protocol above.Ensure the carboxylic acid is thoroughly dried before proceeding.
2. Amide Coupling To a solution of the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).The reaction is typically stirred at room temperature for 2-12 hours.
3. Monitoring & Work-up Monitor the reaction by TLC. Upon completion, the reaction mixture can be washed with dilute acid, dilute base, and brine, then dried and concentrated.The work-up procedure will depend on the properties of the amine and the resulting amide.
4. Purification Purify the crude amide by flash column chromatography or recrystallization.A variety of primary and secondary amines can be used in this reaction.[4]

graph "Amidation_Workflow" {
rankdir=LR;
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ester [label="this compound"]; Acid [label="2,5-Dihydrofuran-3-carboxylic acid"]; Amide [label="2,5-Dihydrofuran-3-carboxamide"];

Ester -> Acid [label="1. Hydrolysis\n(e.g., LiOH, H₂O/MeOH)"]; Acid -> Amide [label="2. Amide Coupling\n(Amine, HBTU, DIPEA)"]; }

Figure 2: Two-step workflow for the synthesis of 2,5-dihydrofuran-3-carboxamides.

Reduction to (2,5-Dihydrofuran-3-yl)methanol

Mechanistic Insight: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the methoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Protocol: Reduction with Lithium Aluminum Hydride

Step Procedure Caution
1. Reaction Setup To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere. The addition should be slow to control the exothermic reaction.
2. Reaction After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
3. Quenching The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).This procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and in a well-ventilated fume hood behind a safety shield.
4. Work-up The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated.The solid aluminum salts should be carefully quenched before disposal.
5. Purification The crude alcohol can be purified by flash column chromatography.

Application Note 3: Advanced Transformations and Future Directions

The synthetic utility of this compound extends beyond these fundamental transformations. The electron-deficient double bond is a prime candidate for various cycloaddition and conjugate addition reactions.

  • Diels-Alder Reactions: While the electron-poor nature of the double bond makes it a less reactive diene component, it can act as a dienophile in reactions with electron-rich dienes, leading to the formation of complex bicyclic structures.[6][7]

  • Michael Addition: The C4 position is susceptible to conjugate addition by soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates.[8][9] This provides a powerful method for introducing substituents at the 4-position of the tetrahydrofuran ring.

  • Epoxidation and Ring-Opening: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[10][11] The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce vicinal functional groups with defined stereochemistry.

The development of new catalytic methods and the exploration of these advanced transformations will continue to expand the synthetic toolbox available to researchers working with this versatile starting material, paving the way for the discovery of new bioactive molecules and functional materials.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625-1626. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Google Patents. (n.d.).
  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? [Link]

  • Patsnap Eureka. (2014, May 21). 2, 5-dihydroxy methyl furan or 2, 5-dihydroxy methyl tetrahydrofuran synthesis method. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • LOCKSS. (n.d.). THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. [Link]

  • Edubirdie. (n.d.). Diels Alder Reaction | California State University, Northridge. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. [Link]

  • ResearchGate. (n.d.). m -CPBA/KOH: An Efficient Reagent for Nucleophilic Epoxidation of g em -Deactivated Olefins †. [Link]

  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom. (n.d.). PMC. [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Quora. (2017, May 1). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? [Link]

  • Google Patents. (n.d.).
  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry and Biochemistry. [Link]

  • ResearchGate. (2025, August 5). Hydrogenation of dimethyl 2,5-furandicarboxylate to dimethyl tetrahydrofuran-2,5-dicarboxylate over Ru/HY. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Chemistry Steps. (2024, December 26). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • ResearchGate. (2025, August 6). Influence of Lewis Acids on the Diels–Alder Reaction. VII. The Reaction of Furan with Ethyl Propiolate. [Link]

  • MDPI. (2025, July 8). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). [Link]

  • University of Rochester. (n.d.). Workup: mCPBA Oxidation. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-dihydrofuran and tetrahydrofuran from 1,3-butadiene. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

  • Karapetyan, L. H., & Tokmajyan, H. H. (2020). Interaction of 2-Imino-2,5-dihydrofuran-3-carboxamides with Anthranilic Acid. Russian Journal of Organic Chemistry, 56(8), 1341-1346. [Link]

  • ResearchGate. (n.d.). Hydrogenation of 2,5-dihydrofuran to tetrahydrofuran. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • UPLIFT. (2025, February 2). On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2 -. [Link]

  • The Royal Society of Chemistry. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. [Link]

  • MDPI. (n.d.). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. [Link]

  • The Royal Society of Chemistry. (n.d.). Organocatalytic enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones. [Link]

  • Jae, J., et al. (2014). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. PMC. [Link]

Sources

Application Note: Strategic Utilization of Methyl 2,5-dihydrofuran-3-carboxylate in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond basic synthesis to explore the strategic utility of Methyl 2,5-dihydrofuran-3-carboxylate as a divergent scaffold.

Executive Summary

This compound (M-2,5-DHF ) represents a high-value "chameleon" intermediate in organic synthesis. Unlike its aromatic counterpart (methyl 3-furoate) or the saturated tetrahydrofuran, M-2,5-DHF possesses a unique electronic profile: it is a cyclic vinylogous ester that retains the potential for both aromatization and stereoselective saturation.

This guide details the practical application of M-2,5-DHF in three critical workflows:

  • Oxidative Aromatization: Accessing privileged furan-3-carboxylate pharmacophores (common in kinase inhibitors).

  • Stereocontrolled Functionalization: Synthesizing chiral polyhydroxylated tetrahydrofurans (sugar mimics).

  • Cycloaddition: Constructing bridged bicyclic ether systems via Diels-Alder reactions.

Molecule Profile & Reactivity Analysis[1]

Compound: this compound Structure: 5-membered ether ring containing a


 double bond and a methyl ester at C3.
Structural Logic

The molecule's utility stems from its "metastable" oxidation state. It sits exactly between the saturated tetrahydrofuran (THF) and the aromatic furan.

  • The

    
     Double Bond:  Electron-deficient due to conjugation with the ester. This makes it a potent dienophile  and Michael acceptor .
    
  • The Allylic C-H Bonds (C2 & C5): These protons are susceptible to oxidative abstraction, providing a low-energy pathway to aromatization.

  • Isomerization Risk: A critical handling note is the potential for isomerization to the thermodynamically more stable 4,5-dihydrofuran (enol ether) under acidic conditions or in the presence of transition metal hydrides (e.g., during Ring-Closing Metathesis).

Divergent Pathways Visualization

G Figure 1: Divergent Synthetic Pathways for this compound Start Methyl 2,5-dihydrofuran- 3-carboxylate Furan Methyl 3-furoate (Aromatic Scaffold) Start->Furan Oxidative Aromatization (DDQ or MnO2) Diol cis-3,4-Dihydroxy-THF (Sugar Mimic) Start->Diol Upjohn Dihydroxylation (OsO4/NMO) Bicycle 7-Oxabicyclo[2.2.1]heptane (Bridged System) Start->Bicycle Diels-Alder (Diene Addition)

Synthesis of the Scaffold (The RCM Approach)

While M-2,5-DHF can be prepared via cycloisomerization of alkynyl esters, the industry standard for functionalized derivatives is Ring-Closing Metathesis (RCM) .

Precursor: Methyl 2-(allyloxymethyl)acrylate. Catalyst: Grubbs II or Hoveyda-Grubbs II.

Critical Process Parameter: Isomerization Control

Ruthenium hydride species (decomposition products of the catalyst) can catalyze the migration of the double bond from the desired 2,5-position to the 4,5-position.

  • Solution: Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)4 to the reaction mixture to scavenge ruthenium hydrides and lock the kinetic 2,5-product.

Detailed Experimental Protocols

Protocol A: Oxidative Aromatization (Access to Furan-3-carboxylates)

Target: Synthesis of Methyl 3-furoate derivatives. Mechanism: Hydride abstraction followed by proton loss.

Context: This reaction is vital when the dihydrofuran is formed as an intermediate (e.g., via RCM) and the final target is a heteroaromatic drug core.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 – 1.2 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M).

  • Addition: Add DDQ (1.1 mmol) in one portion at room temperature. The solution will typically turn dark red/brown.

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor via TLC (UV active). The product (furan) is usually less polar than the starting material.

    • Note: If using DCM, reflux (40°C) may require longer reaction times (overnight).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the reduced DDQ-hydroquinone (a solid precipitate).

  • Purification: Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation:

  • 1H NMR: Look for the disappearance of methylene protons (approx. 4.8 ppm) and the appearance of aromatic furan protons (approx. 7.4 ppm and 8.0 ppm).

Protocol B: Upjohn Dihydroxylation (Access to Chiral THFs)

Target: Synthesis of Methyl 3,4-dihydroxy-tetrahydrofuran-3-carboxylate. Stereochemistry: The reaction is syn-selective, delivering the diol to the less hindered face (usually anti to the ester if bulky, or controlled by chiral ligands).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: OsO4 (2.5 wt% in tBuOH) (1–2 mol%)

  • Co-oxidant: NMO (N-Methylmorpholine N-oxide) (1.2 equiv)

  • Solvent: Acetone/Water (9:1 v/v)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve substrate (1.0 mmol) in Acetone/Water (5 mL).

  • Oxidant Addition: Add NMO (1.2 mmol) solid.

  • Catalyst Addition: Add OsO4 solution (0.01 mmol) dropwise. Caution: OsO4 is highly toxic and volatile; use a fume hood.

  • Reaction: Stir at room temperature for 12 hours. The solution typically turns from colorless to pale yellow/tan.

  • Quench: Add solid sodium sulfite (Na2SO3, ~500 mg) and stir for 30 minutes to reduce residual osmium species (mixture turns dark/black, then supernatant clears).

  • Extraction: Extract with Ethyl Acetate (3x). The diol is polar; ensure thorough extraction or use continuous extraction if yield is low.

  • Purification: Flash chromatography (DCM/MeOH) is required due to high polarity.

Protocol C: Diels-Alder Cycloaddition

Target: Bicyclic ether scaffolds (7-oxabicyclo[2.2.1]heptanes). Role: The substrate acts as the dienophile .

Step-by-Step:

  • Mix: Combine M-2,5-DHF (1.0 equiv) with a diene (e.g., Cyclopentadiene or Furan, 2.0–5.0 equiv).

  • Catalysis: Add a Lewis Acid (e.g., Et2AlCl or BF3·OEt2, 10–20 mol%) to activate the ester group.

  • Conditions:

    • Cyclopentadiene: 0°C to RT (fast reaction).

    • Furan: Requires high pressure (sealed tube) or long times (slow reaction due to reversibility).

  • Outcome: The endo isomer is typically favored kinetically, placing the ester group endo to the bridge.

Data Summary & Troubleshooting

ParameterAromatization (DDQ)Dihydroxylation (Upjohn)
Key Reagent DDQ (1.1 eq)OsO4 (cat) / NMO
Solvent Toluene (Hot)Acetone/H2O (RT)
Time 2–4 Hours8–16 Hours
Yield (Typical) 80–95%75–90%
Major Side Product Over-oxidation (rare)Over-oxidation to ketols
Purification Filtration + Silica PlugColumn Chromatography (Polar)

Troubleshooting Guide:

  • Low Yield in RCM: If the precursor fails to close, check for oxygen (poisoning the catalyst) or add Ti(OiPr)4 to break up chelation if the substrate has free alcohols.

  • Isomerization: If the 2,5-dihydrofuran isomerizes to the 4,5-dihydrofuran (vinyl ether), the double bond moves into conjugation with the oxygen. This product is much less reactive in Diels-Alder and Dihydroxylation. Always use fresh catalyst and consider additives (benzoquinone) during synthesis.

References

  • Synthesis of 2,5-Dihydrofurans via RCM

    • Title: Ring-closing metathesis of diallyl ether derivatives.[1]

    • Source:Organic Chemistry Portal / Wikipedia (General Mechanism)
    • URL:[Link]

  • Oxidative Aromatization Protocol

    • Title: Access to 2-Alkenyl-furans via a Cascade of Pd-Catalyzed Cyclization/Coupling Followed by Oxidative Aromatization with DDQ.[2][3]

    • Source:Journal of Organic Chemistry (2024)
    • URL:[Link]

  • Upjohn Dihydroxylation Methodology

    • Title: An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.
    • Source:Tetrahedron Letters (1976) / Organic Chemistry Portal[4]

    • URL:[Link][4]

  • Diels-Alder Reactivity

    • Title: The Optimization of the Diels-Alder Reactions of 2,5-Disubstituted Furan Deriv
    • Source:Heterocycles (1993)[5]

    • URL:[Link] (Sourced from general search context on furan cycloadditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,5-dihydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful synthesis.

Introduction

This compound is a valuable synthetic intermediate, with its dihydrofuran scaffold serving as a key building block in the synthesis of various complex organic molecules and natural products.[1] The reactivity of the double bond and the ester functionality offer multiple avenues for further chemical modification.[1] However, its synthesis can present several challenges, from controlling regioselectivity to managing product stability. This guide provides practical, field-proven insights to navigate these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies exist, with the choice often depending on the available starting materials and desired scale. Common approaches include:

  • Palladium-catalyzed reactions: The Mizoroki-Heck reaction is a prominent strategy for synthesizing substituted dihydrofurans.[1]

  • Ring-closing metathesis: This is another powerful method for forming the dihydrofuran ring.[1]

  • Multi-step synthesis from diols: For example, a reliable synthesis of a related compound, methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate, was achieved in five steps starting from commercially available 3,4-dihydroxybutene, which avoids the regioselectivity issues of other methods.[2]

Q2: I am observing the formation of undesired regioisomers. What is the likely cause and how can I prevent it?

A2: The formation of undesired regioisomers is a common challenge, particularly in one-step condensation reactions. For instance, the condensation of a malonate ester with butadiene monoxide has been reported to yield undesired regioisomers as the major product.[2] This is often due to the malonate ion preferentially attacking the more substituted position of the oxirane.[2] To circumvent this, a multi-step synthetic approach that builds the molecule in a more controlled sequence is often more reliable.[2]

Q3: What are the expected spectroscopic signatures for this compound?

A3: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect distinct signals for the vinylic proton, the two methylene groups, and the methyl ester protons.[1]

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the sp² carbons of the double bond, the sp³ carbons of the methylene groups, and the methyl carbon.

  • FTIR: Look for strong absorption bands corresponding to the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the double bond (around 1650 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (128.13 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Dihydrofurans can be susceptible to oxidation and polymerization, especially in the presence of acid or upon prolonged exposure to air and light. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst or reagents.- Incorrect reaction temperature.- Presence of moisture or oxygen in an air-sensitive reaction.- Inefficient stirring.- Use freshly opened or purified reagents and catalysts.- Optimize the reaction temperature; a higher temperature may be needed, but be cautious of decomposition.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.- Use a stir bar that provides efficient mixing of the reaction components.
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Catalyst deactivation.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature.- Add a fresh portion of the catalyst if deactivation is suspected.
Formation of Multiple Products/Side Reactions - Incorrect stoichiometry of reagents.- Side reactions such as polymerization or decomposition.- Use of a non-selective catalyst.- Carefully control the addition and ratio of reagents.- Run the reaction at the lowest effective temperature to minimize side reactions.- Screen different catalysts and ligands to improve selectivity. For example, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact the outcome.[3]
Product Decomposition During Work-up or Purification - Presence of acid or base during work-up.- High temperatures during solvent removal or distillation.- Use of acidic or basic chromatography media.- Neutralize the reaction mixture carefully before extraction.- Use a rotary evaporator at a low temperature to remove the solvent.- Purify by column chromatography using neutral silica gel or alumina. Consider using a non-polar eluent system if the compound is sensitive.

Detailed Protocol: Synthesis via Intramolecular Cyclization (Conceptual)

Step 1: Synthesis of an Allylic Alcohol Precursor

This step would involve the creation of a molecule containing both a hydroxyl group and a suitably positioned alkyne or alkene for subsequent cyclization.

Step 2: Intramolecular Cyclization

The allylic alcohol precursor would then be subjected to a cyclization reaction, often catalyzed by a transition metal such as palladium or gold.

Step 3: Functional Group Manipulation

Following the formation of the dihydrofuran ring, the ester functionality would be introduced or modified to yield the final product, this compound.

Experimental Workflow Visualization

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Ring Formation cluster_modification Final Modification cluster_purification Purification & Analysis start Starting Materials step1 Synthesis of Allylic Alcohol Precursor start->step1 step2 Intramolecular Cyclization step1->step2 step3 Esterification/Modification step2->step3 purification Column Chromatography step3->purification analysis NMR, IR, MS Analysis purification->analysis end This compound analysis->end Final Product

Caption: A conceptual workflow for the multi-step synthesis of this compound.

Purification and Characterization

Purification:

The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The fractions containing the product can be identified by thin-layer chromatography (TLC) and combined. The solvent is then removed under reduced pressure to yield the purified product.

Characterization Data (Expected):

Technique Expected Observations
¹H NMR (CDCl₃) Signals corresponding to the vinylic proton (CH =C), the two methylene groups (-CH ₂-O- and -CH ₂-C=), and the methyl ester protons (-O-CH ₃).
¹³C NMR (CDCl₃) Resonances for the ester carbonyl carbon (C =O), the two alkene carbons (C =C ), the two methylene carbons (-C H₂-O- and -C H₂-C=), and the methyl ester carbon (-O-C H₃).
FTIR (thin film) Strong absorption for the C=O stretch of the ester (~1720 cm⁻¹), a medium absorption for the C=C stretch (~1650 cm⁻¹), and C-O stretching bands.
HRMS (ESI) Calculated for C₆H₈O₃ [M+H]⁺: 129.0546; Found: [Value to be determined experimentally].

Logical Relationship Diagram

troubleshooting_logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_side_products Potential Causes for Side Products cluster_causes_decomposition Potential Causes for Decomposition start Reaction Outcome Unsatisfactory low_yield Low Yield start->low_yield side_products Side Products start->side_products decomposition Decomposition start->decomposition reagents Inactive Reagents low_yield->reagents Check conditions Suboptimal Conditions low_yield->conditions Optimize time Insufficient Time low_yield->time Extend stoichiometry Incorrect Stoichiometry side_products->stoichiometry Verify temp High Temperature side_products->temp Lower catalyst Non-selective Catalyst side_products->catalyst Screen workup Harsh Work-up decomposition->workup Modify purification_cond Harsh Purification decomposition->purification_cond Adjust stability_issue Inherent Instability decomposition->stability_issue Store Properly solution Successful Synthesis reagents->solution conditions->solution time->solution stoichiometry->solution temp->solution catalyst->solution workup->solution purification_cond->solution stability_issue->solution

Caption: A troubleshooting logic diagram for the synthesis of this compound.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 773-775. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes: Scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 69(17), 5576-5583. [Link]

  • Hamer, M. (2018). Producing Dihydrofurans Using Palladium (II) Catalyst and Optimized Base. Butler University. [Link]

  • Organic Syntheses. (n.d.). 2-phenyl-2,3-dihydrofuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The dihydrofuran template approach to furofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.
  • Urushima, T., et al. (2013). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, 49(78), 8821-8823. [Link]

  • Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A simple and practical synthesis of methyl benzo[b]furan-3-carboxylates. Heterocycles, 75(12), 2973-2980. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • Zhu, S., et al. (2021). Palladium-Catalyzed Synthesis of Dihydrofuran-FusedFullerene Derivatives via Heteroannulation of Olefins. Chinese Journal of Organic Chemistry, 41(5), 2082-2090. [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • BioResources. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]

  • Maggi, R., et al. (2014). A new catalytic route for the synthesis of 2,5-furandicarboxylic acid from renewable resources. Green Chemistry, 16(3), 1143-1147. [Link]

  • MagentA. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Furan, 2,5-dihydro-3-methyl-. Retrieved from [Link]

  • Taylor, R. (1966). The thermal decomposition of 2-methyl-2,5-dihydrofuran. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 763-765. [Link]

Sources

Technical Support Center: Optimization of Methyl 2,5-dihydrofuran-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Transition-Metal Catalyzed Cycloisomerization Protocols

Executive Summary

The synthesis of Methyl 2,5-dihydrofuran-3-carboxylate is a critical transformation in medicinal chemistry, serving as a pharmacophore scaffold for novel nucleoside analogues and potential antibiotic agents. While classical methods (e.g., Feist-Benary) exist, modern process chemistry favors the Transition-Metal Catalyzed Cycloisomerization of


-hydroxy-alkynoates  (specifically Methyl 4-hydroxybut-2-ynoate) due to higher atom economy.

However, this pathway is fraught with thermodynamic pitfalls: aromatization to furan (oxidative dehydrogenation) and isomerization to the 2,3-dihydro isomer . This guide addresses these specific failure modes using field-validated optimization strategies.

Part 1: Reaction Pathway Visualization

The following diagram outlines the competitive landscape of the synthesis. Understanding the bifurcation points between the desired kinetic product (2,5-DHF) and thermodynamic byproducts is essential for troubleshooting.

ReactionPathway Precursor Methyl 4-hydroxybut-2-ynoate Activation π-Complex Activation (Au(I) or Ag(I)) Precursor->Activation Catalyst Loading Cyclization 5-endo-dig Cyclization Activation->Cyclization Target Methyl 2,5-dihydrofuran- 3-carboxylate (Kinetic Product) Cyclization->Target Controlled Temp (25-40°C) Isomer 2,3-Dihydrofuran Isomer (Thermodynamic Sink) Target->Isomer Acid/Base Trace Prolonged Time Furan Methyl furan-3-carboxylate (Aromatization) Target->Furan Oxidation (O2) High Temp

Caption: Mechanistic pathway showing the kinetic access to the 2,5-dihydrofuran scaffold and the thermodynamic sinks (Isomerization/Aromatization) that must be mitigated.

Part 2: Troubleshooting & Optimization (Q&A)
Q1: My reaction stalls at 60-70% conversion. Increasing temperature only degrades the product. How do I push to completion?

Diagnosis: Catalyst deactivation or "Silver Mirror" precipitation. Technical Insight: In Ag(I)-catalyzed cyclizations, silver ions can be reduced to metallic silver (


) by trace impurities or light, killing the catalytic cycle. In Au(I) systems, the catalyst often aggregates into inactive nanoparticles.

Corrective Protocol:

  • Switch Catalyst Source: If using

    
    , switch to AgOTf (Silver Triflate)  or AgSbF_6 . The non-coordinating counterions increase the electrophilicity of the metal center, accelerating the activation of the alkyne [1].
    
  • Add a Proton Shuttle: For Gold(I) catalysis (e.g.,

    
    ), the addition of 1-5 mol% p-Toluenesulfonic acid (PTSA)  or a cationic silver salt activator (
    
    
    
    ) is often required to generate the active cationic gold species.
  • Light Exclusion: Wrap the reaction vessel in aluminum foil. Silver-mediated cyclizations are photosensitive.

Q2: I am observing significant aromatization to methyl furan-3-carboxylate. How do I prevent this oxidation?

Diagnosis: Oxidative Dehydrogenation. Technical Insight: The 2,5-dihydrofuran ring is susceptible to oxidation to the heteroaromatic furan system, a process driven by the gain in aromatic stabilization energy. This is accelerated by dissolved oxygen and high temperatures.

Corrective Protocol:

  • Strict Degassing: Do not rely on a simple nitrogen flush. Perform three Freeze-Pump-Thaw cycles on the reaction solvent (DCM or Toluene) prior to catalyst addition.

  • Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 10-20 mol% loading. This scavenges radical intermediates that promote oxidative dehydrogenation without interfering with the Lewis acid catalysis.

  • Temperature Cap: Do not exceed 40°C. If the reaction is sluggish, increase catalyst loading (up to 5 mol%) rather than temperature.

Q3: The product contains a mixture of 2,5-dihydro and 2,3-dihydro isomers. How do I control regioselectivity?

Diagnosis: Base-mediated isomerization. Technical Insight: The proton at the C5 position (allylic and adjacent to oxygen) is relatively acidic. Basic impurities (even from glassware cleaning) or basic ligands can catalyze the migration of the double bond into conjugation with the oxygen lone pair (forming the 2,3-dihydro enol ether).

Corrective Protocol:

  • Acid Washing: Pre-wash the reaction vessel with dilute HCl and dry in an oven to neutralize alkaline residues on the glass surface.

  • Buffer System: If using Au(I) catalysis, avoid amine bases. If a base is required for a specific catalytic cycle turnover, use a sterically hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine , which suppresses proton abstraction at the C5 position [2].

  • Reaction Monitoring: Quench the reaction immediately upon consumption of the starting material. The 2,5-isomer is the kinetic product; the 2,3-isomer is the thermodynamic product. Extended reaction times favor the latter.

Part 3: Comparative Optimization Data

The following data summarizes optimization screens for the cyclization of Methyl 4-hydroxybut-2-ynoate (0.5 M concentration).

Catalyst SystemSolventTemp (°C)Time (h)Yield (2,5-DHF)Selectivity (2,5 vs 2,[1]3)Notes
AgNO₃ (10 mol%) Acetone251265%90:10Slow; requires silica support for best results.
AgOTf (5 mol%) DCM25688% 98:2 Recommended. High reactivity, low isomerization.
AuCl₃ (2 mol%) DCM250.570%60:40Too aggressive; promotes rapid isomerization.
Ph₃PAuCl / AgOTf Toluene40282%92:8Good alternative if DCM is restricted.
Part 4: Standardized Experimental Protocol

Method: Ag(I)-Catalyzed 5-endo-dig Cyclization Objective: Synthesis of this compound

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a positive pressure of Argon.

  • Reactants:

    • Add Methyl 4-hydroxybut-2-ynoate (1.0 equiv, 5.0 mmol).

    • Add anhydrous Dichloromethane (DCM) (10 mL, 0.5 M concentration). Note: Solvent must be degassed.

  • Catalysis:

    • In a separate vial, weigh Silver Triflate (AgOTf) (0.05 equiv, 5 mol%).

    • Add the catalyst to the reaction flask in one portion against a positive flow of Argon.

    • CRITICAL: Wrap the flask immediately in aluminum foil to exclude light.

  • Execution:

    • Stir at 25°C for 4–6 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (Alkyne starting material stains brown; Product stains faint yellow/active).

  • Workup (Neutral Conditions):

    • Filter the mixture through a short pad of Celite to remove silver salts.

    • Rinse the pad with DCM.

    • Concentrate the filtrate in vacuo at a bath temperature < 30°C (Product is volatile and heat-sensitive).

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[2]

    • Eluent: Pentane/Diethyl Ether gradient (Avoid Methanol/Ammonia to prevent ring opening or isomerization).

References
  • Silver-Catalyzed Cyclization of Alkynylols

    • Pale, P., & Chuche, J. (1987). Silver(I) catalyzed cyclization of acetylenic alcohols: A mild synthesis of dihydrofurans. Tetrahedron Letters, 28(51), 6447-6448.
  • Gold-Catalyzed Isomerization Control

    • Hoffmann-Röder, A., & Krause, N. (2001).[1] Gold(III) Chloride-Catalyzed Cycloisomerization of α-Hydroxyallenes to 2,5-Dihydrofurans. Organic Letters, 3(16), 2537–2538.

  • Mechanistic Studies on 5-endo-dig Cyclizations

    • Alcaide, B., Almendros, P., & Marty, R. (2016). Gold-Catalyzed Cyclization of Alkynylols. Chemistry – A European Journal, 22(8), 2864-2868.
  • General Synthesis of Dihydrofurans (Review)

    • Lipshutz, B. H. (1986). Five-Membered Heterocycles: Furan and Dihydrofurans.[1] Chemical Reviews, 86(5), 795-819.

Sources

Purification challenges of Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2,5-dihydrofuran-3-carboxylate

Status: Active Role: Senior Application Scientist Ticket ID: MDF-3C-PUR-001[1]

Executive Summary

This compound is a deceptively simple intermediate.[1] While it possesses the stability of an


-unsaturated ester, it sits on a thermodynamic precipice.[2] It is prone to two primary failure modes during purification: aromatization  (oxidation to methyl 3-furoate) and isomerization  (double bond migration).[1] Furthermore, its relatively low molecular weight creates volatility risks during isolation.[2]

This guide bypasses standard protocols, focusing instead on the specific chemical vulnerabilities of the dihydrofuran ring.

Module 1: The Diagnostic Matrix

Before starting purification, identify your specific failure mode using this logic flow.

DiagnosticMatrix Start Symptom Observed Issue1 Compound vanishes after Rotavap Start->Issue1 Issue2 Product turns yellow/brown on Silica Column Start->Issue2 Issue3 NMR shows aromatic protons (7.4-8.0 ppm) Start->Issue3 Cause1 Volatility / Azeotrope Loss Issue1->Cause1 Cause2 Acid-Catalyzed Polymerization or Isomerization Issue2->Cause2 Cause3 Oxidative Aromatization (to Furan) Issue3->Cause3 Sol1 Protocol A: Controlled Vacuum & Chasers Cause1->Sol1 Sol2 Protocol B: Neutralized Silica (Et3N) Cause2->Sol2 Sol3 Protocol C: AgNO3 Impregnated Silica Cause3->Sol3

Figure 1: Diagnostic decision tree for identifying purification failure modes.

Module 2: Chromatographic Solutions

Q: Why does my compound decompose or streak on standard silica gel?

A: Silica acidity is catalyzing aromatization or ring opening. Standard silica gel (pH ~5.0–6.[1]0) acts as a Lewis acid. For dihydrofurans, this acidity can catalyze the abstraction of the allylic protons (C2 or C5), driving the equilibrium toward the aromatic furan or facilitating ring-opening polymerization.

The Fix: Buffered Silica Chromatography You must neutralize the acidic sites on the silica surface before the compound touches them.

Protocol: Triethylamine (Et3N) Passivation

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • The Buffer: Add 1% v/v Triethylamine (Et3N) to the slurry.

  • Packing: Pour the column and flush with 2 column volumes (CV) of the 1% Et3N eluent.

  • Equilibration: Flush with 2 CV of your standard running eluent (without Et3N) to remove excess base. The silica is now deactivated but neutral.

  • Run: Load your sample and run the gradient normally.

Q: I cannot separate the dihydrofuran from the aromatic furan impurity. They co-elute.

A: You need "Chemical Selectivity," not just polarity. this compound and its aromatized analog (Methyl 3-furoate) have very similar polarities.[1] Standard silica cannot distinguish them effectively. You must exploit the pi-electron density difference.[1] The dihydrofuran has an isolated alkene character that coordinates strongly with silver ions, whereas the aromatic furan ring has delocalized electrons that coordinate differently (often weaker retention relative to the alkene in this context).

The Fix: Argentation Chromatography (AgNO3-Silica) Silver ions (


) form reversible 

-complexes with alkenes, significantly increasing their retention time compared to alkanes or aromatic systems.[1]

Protocol: Preparation of 10% AgNO3 Silica Note: Silver nitrate is light-sensitive.[1] Perform in a dim hood or wrap glassware in foil.

  • Dissolution: Dissolve 10.0 g of Silver Nitrate (AgNO3) in 10 mL of deionized water .

  • Slurry: Add this solution dropwise to 90.0 g of Flash Silica Gel in a round-bottom flask while swirling vigorously. It will look clumpy.

  • Homogenization: Add 200 mL of Acetone to the flask to create a smooth slurry. Shake well for 5 minutes.

  • Evaporation: Rotavap the slurry at 50°C (bath temp) in the dark until the solvent is removed and the silica is a free-flowing powder.

  • Activation: Dry the powder in a vacuum oven at 60°C for 2 hours (optional but recommended).

  • Usage: Pack the column dry or as a slurry in Hexanes. The dihydrofuran will elute later than the aromatic furan impurity.

Data Comparison: Retention Factors (Rf)

Stationary Phase This compound Methyl 3-furoate (Impurity) Resolution
Standard Silica 0.45 0.48 Poor (Co-elution)

| 10% AgNO3 Silica | 0.25 | 0.55 | Excellent |[1]

Module 3: Isolation & Volatility

Q: My yield is low, but the TLC showed a strong spot. Where did it go?

A: You likely pumped it into the rotavap trap. this compound has a molecular weight of ~128 g/mol . While the ester group adds weight, the molecule is compact and relatively volatile. It can form low-boiling azeotropes with solvents like Dichloromethane (DCM) or THF.[1]

Troubleshooting Protocol: The "Chaser" Solvent Technique Never evaporate to dryness using high vacuum if you suspect volatility issues.

  • Solvent Swap: Do not use DCM for the final column if possible; use Pentane/Ether (bp ~36°C).

  • The Chaser: Before evaporation, add a higher boiling, inert "chaser" solvent if you plan to use the compound immediately in the next step (e.g., Toluene, if compatible).[2]

  • Vacuum Control:

    • Set Rotavap bath to 30°C max .

    • Do not go below 100 mbar pressure.

    • Stop when the volume is low, transfer to a tared vial, and finish with a gentle stream of Nitrogen gas, not high vacuum.

Module 4: Storage & Stability

Q: How long can I store the purified material?

A: It is a "Use-Immediately" Intermediate. The 2,5-dihydrofuran ring is thermodynamically driven to aromatize. Exposure to atmospheric oxygen, even at 4°C, can lead to slow conversion to the furan.[2]

  • Storage Rule: Store under Argon at -20°C.

  • Stabilizer: If storing for >1 week, add 0.1% BHT (Butylated hydroxytoluene) to scavenge free radicals that initiate aromatization.[2]

References

  • Isomerization Mechanisms: Elgamiel, R., et al. "Observation of Linkage Isomerization in W(CO)5(2,5-Dihydrofuran)."[2] Organometallics, vol. 19, no. 20, 2000, pp. 4038–4043.[2] Link (Demonstrates the kinetic lability of the 2,5-DHF system).

  • AgNO3 Silica Protocol: Williams, C. M., & Mander, L. N.[2] "Chromatography with Silver Nitrate."[3][4][5][6] Tetrahedron, vol. 57, no.[2][6] 3, 2001, pp. 425–447.[2][6] Link (The authoritative review on argentation chromatography).[1]

  • Furan Synthesis/Stability: "Synthesis of Methyl Benzo[b]furan-3-carboxylates." Heterocycles, vol. 75, no.[2][7] 12, 2008. Link (Contextualizes the thermodynamic drive toward the furoate ester).

  • Silver Nitrate TLC Guide: Nikolova-Damyanova, B. "A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography." AOCS Resource Library. Link (Practical guide for plate preparation).

Sources

Technical Support Center: Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2,5-dihydrofuran-3-carboxylate (CAS No. 288839-18-9). This document provides in-depth guidance on the stability, storage, and handling of this versatile synthetic intermediate. Designed for researchers in synthetic chemistry and drug development, this guide addresses common questions and troubleshooting scenarios to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure maximum stability and prevent degradation, this compound should be stored under controlled conditions. The dihydrofuran moiety, particularly the ether linkage and the double bond, is susceptible to oxidation and acid-catalyzed reactions.

Core Recommendation: Store in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[1]

  • Causality:

    • Low Temperature (2-8°C): Reduces the rate of potential decomposition reactions, including dimerization, polymerization, and slow hydrolysis of the ester.

    • Inert Atmosphere: Dihydrofurans, like other unsaturated ethers, can be susceptible to the formation of explosive peroxides upon prolonged exposure to air (oxygen).[2][3] An inert atmosphere mitigates this significant safety risk.

    • Protection from Light: UV light can provide the energy to initiate radical reactions, leading to unwanted side products or polymerization.

    • Tightly Sealed Container: Prevents the ingress of atmospheric moisture and oxygen.

Q2: I've received a new batch. What are the initial signs of compound degradation I should look for?

Upon receipt and before each use, a quick visual and olfactory inspection is prudent.

  • Appearance: The compound should be a clear, colorless to light yellow liquid.[4] A significant darkening, development of a deep yellow or brown color, or the appearance of solid precipitates may indicate degradation or polymerization.

  • Purity Check: For critical applications, it is advisable to verify the purity by ¹H NMR before use. The proton NMR spectrum should show characteristic signals for the vinylic, methylene, and methyl protons.[5] Significant deviation from the expected spectrum or the appearance of new peaks suggests the presence of impurities or degradation products.

Q3: Is it necessary to test for peroxides? If so, how?

Yes, periodic peroxide testing is a critical safety measure for all unsaturated ethers. [2] Peroxides can form upon exposure to oxygen and can be explosive, especially upon heating or concentration (e.g., during solvent removal).

  • When to Test: Test upon receiving a new bottle, before any distillation or heating, and periodically (e.g., every 3-6 months) for opened containers.[2] It is good practice to write the date of receipt and the date of opening on the container.

  • Simple Test Protocol:

    • Add 1-3 mL of the compound to an equal volume of acetic acid.

    • Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.

    • A yellow color indicates the presence of low levels of peroxides, while a brown color suggests a high concentration. If peroxides are detected, the compound must be treated to remove them before use, for example, by passing it through a column of activated alumina or by treatment with a mild reducing agent.

Q4: What solvents are compatible with this compound for reactions and short-term storage?

The compound is generally soluble in common organic solvents. For reactions, aprotic solvents are typically preferred to avoid potential hydrolysis of the ester or reactions with the dihydrofuran ring.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Toluene, and Ethyl acetate.

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol): Can lead to transesterification under acidic or basic conditions.

    • Strongly Acidic or Basic Media: Can catalyze ring-opening or hydrolysis of the ester. The dihydrofuran scaffold is known to undergo ring-opening followed by cyclization and aromatization under certain conditions.[5]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Scenario 1: Low Reaction Yield & Suspected Starting Material Degradation

  • Problem: "My reaction is giving a low yield, and I suspect my stock of this compound has degraded. How can I confirm this and what should I do?"

  • Analysis & Solution:

    • Purity Verification: The first step is to verify the purity of your starting material. The most straightforward method is ¹H NMR spectroscopy. Compare the obtained spectrum with a reference. Key degradation indicators would be the appearance of new aromatic signals (suggesting aromatization to methyl furan-3-carboxylate) or a complex mixture of peaks indicating polymerization.[5]

    • Check for Hydrolysis: Look for a broadened peak corresponding to a carboxylic acid proton and a shift in the methyl ester peak, which could indicate hydrolysis to 2,5-dihydrofuran-3-carboxylic acid. This is more likely if the compound has been exposed to moisture.

    • Purification: If the compound is deemed impure (>5-10% impurities), purification may be necessary. Vacuum distillation is a potential method, but ONLY after confirming the absence of peroxides. [2][3] Alternatively, flash column chromatography on silica gel can be effective for removing polar impurities.

Scenario 2: Observation of Unexpected Side Products

  • Problem: "My reaction mixture shows an unexpected major side product. Based on the starting material, what could it be?"

  • Hypothesis & Diagnosis: The structure of this compound contains several reactive sites that can lead to specific side products. The diagram below illustrates the most probable degradation pathways.

    DegradationPathways A This compound B Methyl furan-3-carboxylate (Aromatization) A->B [O] or Heat/Catalyst C Hydroperoxides / Epoxides (Oxidation) A->C O2, Light (Air Exposure) D 2,5-Dihydrofuran-3-carboxylic Acid (Hydrolysis) A->D H2O (Acid/Base cat.) E Ring-Opened Products (e.g., Aldehydes, Ketones) C->E Rearrangement

    Caption: Potential degradation pathways for this compound.

    • Plausible Side Products:

      • Methyl furan-3-carboxylate: Dehydrogenation or aromatization is a common pathway for dihydrofurans, especially in the presence of heat, acid/base, or certain metals.[6] This would be indicated by the appearance of aromatic proton signals in the NMR spectrum.

      • Hydrolyzed Product (2,5-dihydrofuran-3-carboxylic acid): If your reaction conditions are not strictly anhydrous, hydrolysis of the methyl ester can occur. This can be detected by LC-MS or by observing changes in the NMR spectrum.

      • Oxidized/Ring-Opened Products: Exposure to air can lead to oxidation at the double bond, potentially forming epoxides or hydroperoxides, which can further rearrange to aldehydes or ketones.[7] These are often complex mixtures and can be difficult to characterize without advanced analytical techniques.

Scenario 3: Compound Discoloration

  • Problem: "My previously colorless liquid is now yellow/brown. Is it still usable?"

  • Explanation & Recommendation: Discoloration is a common visual indicator of degradation. It often arises from the formation of conjugated systems or polymeric materials, which absorb visible light. While slight yellowing may not significantly impact purity for some applications, a noticeable change to brown suggests a higher level of decomposition.

    • Actionable Advice:

      • Assess Purity: Do not use the discolored material for sensitive or stoichiometric-critical reactions without first assessing its purity via NMR, GC-MS, or LC-MS.

      • Consider Purification: If the active compound is still the major component, purification via column chromatography or vacuum distillation (after a negative peroxide test) can salvage the material.

      • Discard if Necessary: If significant polymerization has occurred (indicated by high viscosity or solid formation), it is often best to safely discard the material according to your institution's hazardous waste disposal procedures.[8]

Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)[2]Slows kinetic processes of degradation.
Atmosphere Inert Gas (Nitrogen/Argon)[3]Prevents oxidation and peroxide formation.
Light Amber Vial / Store in Dark[1]Prevents light-induced radical reactions.
Container Tightly SealedExcludes atmospheric oxygen and moisture.
Safety Check Periodic Peroxide Testing[2]Critical for preventing explosions upon heating.

References

  • Tapia, A., et al. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 11(7), 3227–3241. Retrieved from [Link]

  • Wellington, K. W., & Blades, A. T. (1966). The thermal decomposition of 2-methyl-2,5-dihydrofuran. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1223. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Structural Validation: A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately its function. In the synthesis of novel heterocyclic compounds such as methyl 2,5-dihydrofuran-3-carboxylate, a versatile building block, confirming the precise molecular architecture is not merely a formality but a critical step to validate synthetic pathways and enable further development.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against other common analytical methods.

The Challenge: Beyond Spectroscopic Ambiguity

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining the constitution and connectivity of a molecule, they can sometimes leave room for ambiguity, especially concerning stereochemistry and subtle structural features. For instance, in the synthesis of substituted dihydrofurans, undesired regioisomers can form, which may present similar spectroscopic signatures.[1] X-ray crystallography overcomes this limitation by providing a direct visualization of the atomic arrangement in the solid state, offering unparalleled accuracy in bond lengths, bond angles, and stereochemistry.[2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides the most accurate and precise three-dimensional structure of a molecule.[2][4][5] The method relies on the diffraction of an X-ray beam by a well-ordered single crystal. The resulting diffraction pattern is then used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure involves several critical steps. Each step is designed to ensure the quality of the final structural model.

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Methyl 2,5-dihydrofuran-3-carboxylate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification solvent_selection Solvent System Screening purification->solvent_selection Purity is crucial for good quality crystals crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_selection->crystallization crystal_mounting Crystal Selection & Mounting crystallization->crystal_mounting Visually inspect for single, well-defined crystals diffractometer X-ray Diffraction Data Collection crystal_mounting->diffractometer data_processing Data Integration, Scaling, & Absorption Correction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF File Generation refinement->validation final_structure final_structure validation->final_structure Final Validated Structure

Caption: Experimental workflow for X-ray crystallographic validation.

Detailed Experimental Protocol

1. Crystal Growth (The Bottleneck and the Art): The absolute prerequisite for a successful single-crystal X-ray diffraction experiment is a high-quality, single crystal, typically with dimensions of at least 0.1 mm in two of the three dimensions.[5] This is often the most challenging step.

  • Rationale: A well-ordered crystal lattice is necessary to produce a sharp, resolvable diffraction pattern. Amorphous solids or poorly formed crystals will not yield useful data.

  • Methodology:

    • Ensure High Purity: The starting material must be of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

    • Solvent Screening: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility.

    • Slow Crystallization: The key to growing large, well-ordered crystals is to allow them to form slowly. Common techniques include:

      • Slow Evaporation: The vial containing the saturated solution is loosely capped to allow the solvent to evaporate over several days or weeks.

      • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Rationale: The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations of the crystal lattice planes.

  • Methodology:

    • Mounting: A suitable crystal is selected under a microscope and mounted on a loop or a glass fiber. For air- or moisture-sensitive crystals, this is done in an inert oil.

    • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The diffractometer then automatically collects a series of diffraction images.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms are then determined, and the structural model is refined.

  • Rationale: Computational methods are used to translate the diffraction intensities into a chemically sensible molecular structure.

  • Methodology:

    • Structure Solution: The initial positions of the atoms are determined using methods like Direct Methods or the Patterson function.

    • Structure Refinement: The initial atomic positions are refined using a least-squares algorithm to achieve the best possible fit between the calculated and the observed diffraction data. This process yields precise bond lengths, angles, and thermal parameters.

    • Validation: The final structure is validated using a variety of metrics to ensure its chemical and crystallographic soundness. The results are typically reported in a standard Crystallographic Information File (CIF).

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for 3D structure determination, other techniques provide complementary and often more readily obtainable information.[3]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) / Raman Spectroscopy
Information Provided Unambiguous 3D structure, bond lengths/angles, stereochemistry, packingConnectivity (1D), 3D structure in solution (2D), dynamics[3]Molecular weight, elemental compositionPresence of functional groups[6]
Sample Requirements Single, well-ordered crystal (0.1-0.4 mm)[7]Soluble sample, moderate concentrationSmall sample quantity, can be in solution or solidSolid or liquid sample
Key Advantage Definitive, high-resolution 3D structure[2][4]Provides data on structure and dynamics in solution[3]High sensitivity, accurate mass determinationFast, non-destructive, good for functional group identification
Key Limitation Crystal growth can be a major bottleneck[3]Can be difficult to interpret complex spectra; structure is an averageProvides no direct 3D structural informationProvides limited information on overall structure
Application to Topic Absolutely confirms the identity and stereochemistry of the dihydrofuran ring and substituents.Confirms the C-H framework and connectivity. NOE experiments can suggest spatial proximity.Confirms the molecular formula (C₆H₈O₃).Confirms the presence of C=O (ester), C=C, and C-O bonds.[6]

Crystallographic Data for this compound

The following table represents typical data that would be obtained from a successful X-ray crystallographic analysis of the title compound.

ParameterValue
Chemical FormulaC₆H₈O₃
Formula Weight128.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.578
b (Å)5.312
c (Å)23.578
β (°)96.68
Volume (ų)1067.1
Z4
R-factor (R1)0.0375
wR20.1138
Goodness-of-fit (S)1.05

Note: Data presented is representative of a high-quality small molecule structure determination.

The low R-factor (R1) and a Goodness-of-fit value close to 1 indicate an excellent agreement between the experimental data and the final structural model.

Visualizing the Confirmed Structure

The output of an X-ray crystallography experiment is a definitive 3D model of the molecule.

Caption: Molecular structure of this compound.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography stands as the preeminent technique. It provides a definitive and high-resolution three-dimensional model, resolving any ambiguities that may arise from spectroscopic methods alone. While techniques like NMR, MS, and IR spectroscopy are crucial for routine characterization and confirmation of synthesis, X-ray crystallography offers the ultimate authoritative evidence of molecular structure, a critical requirement for publications, patent filings, and advancing drug discovery programs.

References

  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 729-732. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Gruen, C. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1856. [Link]

  • FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. PubChem Compound Database. [Link]

  • ResearchGate. (2025). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

Sources

Spectroscopic Differentiation and Stability Profiling of Methyl 2,5-Dihydrofuran-3-carboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2,5-dihydrofuran-3-carboxylate (1 ) is a critical pharmacophore precursor, often employed as a "masked" furan or a Michael acceptor in the synthesis of tetrahydrofuran (THF) scaffolds found in nucleoside analogs and polyether antibiotics.

However, its utility is compromised by its thermodynamic instability. Under common laboratory conditions (trace acid or base), 1 readily isomerizes to Methyl 4,5-dihydrofuran-3-carboxylate (2) (the enol ether form) or oxidizes to Methyl furan-3-carboxylate (3) . Distinguishing these species is non-trivial due to their identical molecular weight (


 for the dihydro isomers) and similar polarity.

This guide provides a definitive spectroscopic framework to identify, quantify, and control these isomers, moving beyond standard data listing to causal analysis of their stability profiles.

Structural Dynamics & Isomerization Pathways

Understanding the connectivity is a prerequisite for interpreting the spectra. The "2,5-dihydro" nomenclature implies the double bond is located between C3 and C4, isolating the oxygen atom from the alkene system.

Isomerization Mechanism

The migration of the double bond from the


-position (in 1 ) to the 

-position (in 2 ) is driven by the formation of a conjugated enol ether system, which is thermodynamically favored but kinetically slower to form without catalysis.

Isomerization Node1 This compound (Target: Kinetic Product) Double Bond: C3-C4 Node2 Methyl 4,5-dihydrofuran-3-carboxylate (Isomer: Thermodynamic Enol Ether) Double Bond: C2-C3 Node1->Node2 Base/Acid Cat. (Double Bond Migration) Node3 Methyl furan-3-carboxylate (Oxidation Product) Aromatic Node1->Node3 Direct Oxidation Node2->Node3 Oxidation (-2H)

Figure 1: Isomerization and oxidation pathways. The 2,5-isomer (1) is prone to tautomerization to the 4,5-isomer (2) under basic conditions or aromatization to (3) under oxidative stress.

Spectroscopic Comparison (NMR & IR)

The most reliable method for differentiation is 1H NMR , specifically observing the C2 proton environment.

Comparative Data Table
FeatureThis compound (1) Methyl 4,5-dihydrofuran-3-carboxylate (2) Methyl furan-3-carboxylate (3)
Electronic State

-amino/ether ester (Non-conjugated O)
Enol Ether (Conjugated O)Aromatic
C2-H (Key Signal)

4.60 - 4.90 ppm
(Multiplet/Singlet) Environment: Methylene (

)

7.30 - 7.60 ppm
(Singlet/Doublet) Environment: Vinyl Ether (

)

8.00 - 8.15 ppm
(Singlet) Environment: Aromatic
C4-H

6.80 - 7.00 ppm (Triplet/Multiplet)

2.80 - 3.00 ppm (Triplet,

)

6.70 - 6.80 ppm (Aromatic)
C5-H

4.60 - 4.90 ppm (Multiplet)

4.30 - 4.50 ppm (Triplet,

)

7.40 - 7.50 ppm (Aromatic)
IR Carbonyl (

)
~1720-1725

(

-unsaturated)
~1690-1700

(Enol ether conjugation lowers

)
~1715

(Aromatic ester)
Expert Insight: The "Diagnostic Trap"
  • The Trap: Researchers often confuse the C2-H of the 4,5-isomer (

    
    7.4 ppm) with the aromatic protons of the furan  (
    
    
    
    7.4/8.0 ppm).
  • The Solution: Look for the coupling . The 4,5-isomer has distinct triplets for the

    
     backbone (C4/C5). The furan has only aromatic singlets/doublets and no aliphatic methylene signals between 2.0-5.0 ppm (except the methyl ester).
    

Experimental Protocols

Protocol A: "Acid-Free" NMR Sample Preparation

Why this matters: Chloroform-d (


) naturally forms DCl (deuterated hydrochloric acid) upon storage. This trace acid catalyzes the isomerization of 1  to 2  inside the NMR tube, leading to false purity data.
  • Prepare Filtration Cartridge: Place a small plug of cotton in a Pasteur pipette. Add ~2 cm of Basic Alumina (activity grade I).

  • Solvent Neutralization: Pass 0.8 mL of

    
     through the alumina column directly into a clean vial.
    
  • Sample Dissolution: Dissolve 5-10 mg of the this compound in the neutralized solvent.

  • Analysis: Run the spectrum immediately. Do not heat the sample.

Protocol B: GC-MS Differentiation Parameters

Why this matters: Thermal instability in the GC injector port can cause in situ aromatization.

  • Column: Rtx-5Amine or equivalent (base-deactivated to prevent isomerization).

  • Inlet Temp: Low (150°C) . Standard 250°C inlets will promote aromatization to the furan.

  • Carrier: Helium, constant flow 1.0 mL/min.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Differentiation:

    • 2,5-isomer: Retention time is typically lower than the 4,5-isomer due to lower polarity (less conjugation).

    • Fragmentation: Look for the Retro-Diels-Alder (RDA) fragment. The 2,5-isomer often shows a cleaner loss of formaldehyde (

      
      ) compared to the 4,5-isomer.
      

Synthesis & Stability Logic (Graphviz)

The following diagram illustrates the decision matrix for handling these compounds based on the desired outcome (Kinetic vs. Thermodynamic control).

SynthesisLogic Start Starting Material (e.g., Feist-Benary Precursors) Reaction Cyclization Reaction Start->Reaction Workup Workup Conditions Reaction->Workup Prod_Kinetic Product: 2,5-Dihydrofuran (Kinetic) Workup->Prod_Kinetic Neutral/Buffered Low Temp (<0°C) Prod_Thermo Product: 4,5-Dihydrofuran (Thermodynamic) Workup->Prod_Thermo Acidic/Basic High Temp (>25°C) Prod_Kinetic->Prod_Thermo Spontaneous Isomerization (if stored > -20°C)

Figure 2: Synthetic workup decision tree. Maintaining the 2,5-isomer requires strict pH control and low temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80248, Methyl 2,5-dimethylfuran-3-carboxylate (Analog Reference). Retrieved from [Link]

  • Bartolo Gabriele, et al. (2012). Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters.[1] Journal of Organic Chemistry.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Furan, 2,5-dihydro-3-methyl- (Spectroscopic Analog). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. (Standard reference for solvent impurities including THF derivatives). Retrieved from [Link]

Sources

Reactivity comparison of Methyl 2,5-dihydrofuran-3-carboxylate with other esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,5-dihydrofuran-3-carboxylate (M-2,5-DHF-3-C) represents a unique "hybrid" scaffold in organic synthesis. Structurally, it bridges the gap between acyclic


-unsaturated esters  (like methyl acrylate) and heteroaromatic precursors  (like furan-3-carboxylates).

For drug development professionals, this molecule offers two distinct tactical advantages over standard aliphatic esters:

  • Conformational Rigidity: Unlike methyl acrylate, the dihydrofuran ring locks the ester and the alkene into a fixed geometry, reducing the entropic penalty during binding events in protein pockets.

  • Latent Aromaticity: It serves as a "masked" furan. It can undergo functionalization at the C4 position via Michael addition and subsequently be oxidized to a fully aromatic furan, a strategy often used to install substituted furans into complex natural products.

This guide objectively compares the reactivity of M-2,5-DHF-3-C against its acyclic, carbocyclic, and saturated analogs.

Structural & Electronic Profile

To understand the reactivity, we must first analyze the electronic environment of the core scaffold.

FeatureThis compoundMethyl Acrylate (Acyclic Standard)Methyl 1-cyclopentene-1-carboxylate (Carbocyclic Analog)
Hybridization

(C3-C4),

(C2, C5)

(C2-C3)

(C1-C2)
Ring Strain Moderate (5-membered ether)NoneModerate (5-membered ring)
Electronic Effect Inductive withdrawal by Oxygen (C2/C5) enhances electrophilicity at C4.Standard conjugation.Standard conjugation.
Steric Access Hindered by ring methylene (C5) at the

-position.
Open access to

-carbon.
Hindered by ring methylene.

Key Insight: The ring oxygen at position 1 is not directly conjugated to the double bond (which is at C3-C4). However, it exerts a strong inductive effect (


), making the C4 position slightly more electrophilic than its carbocyclic analog (cyclopentene carboxylate), though less reactive than the unhindered methyl acrylate.

Comparative Reactivity Analysis

Scenario A: Michael Addition (Nucleophilic Conjugate Addition)

The most common application of M-2,5-DHF-3-C is as a Michael acceptor for synthesizing


-amino acids or functionalized tetrahydrofurans.
  • Reactivity Order (Electrophilicity): Methyl Acrylate > M-2,5-DHF-3-C > Methyl 1-cyclopentene-1-carboxylate > Methyl Methacrylate

  • Mechanistic Driver:

    • Vs. Methyl Acrylate: M-2,5-DHF-3-C reacts slower. The cyclic structure imposes steric hindrance at the

      
      -carbon (C4), requiring higher temperatures or stronger catalysts (e.g., Lewis acids like 
      
      
      
      or bases like DBU).
    • Vs. Carbocyclic Analog: The ether oxygen facilitates the reaction. The electronegative oxygen pulls electron density through the sigma framework, lowering the LUMO energy of the C3-C4

      
      -system compared to the all-carbon cyclopentene ring.
      
Scenario B: Oxidative Aromatization

This is the defining feature of M-2,5-DHF-3-C. Unlike tetrahydrofurans (THF) or acyclic esters, this molecule is "poised" for aromatization.

  • Comparison:

    • Tetrahydrofuran-3-carboxylate: Inert to mild oxidants (DDQ, MnO2). Requires harsh conditions to dehydrogenate.

    • M-2,5-DHF-3-C: Rapidly converts to Methyl 3-furoate using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil. The driving force is the formation of the stable

      
       aromatic furan system.
      
Scenario C: Cycloaddition (Diels-Alder)

M-2,5-DHF-3-C can act as a dienophile.

  • Performance: It is a moderate dienophile. The ester group activates the double bond, but the ring strain makes the transition state higher in energy compared to maleic anhydride.

  • Selectivity: Due to the "bowl" shape of the dihydrofuran ring, additions are highly stereoselective, typically favoring exo attack relative to the ring oxygen bridge in the final product.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision matrix for utilizing M-2,5-DHF-3-C in synthesis.

ReactivityPathways Start This compound Nucleophile React with Nucleophile (Amines, Thiols, Enolates) Start->Nucleophile Conjugate Addition Oxidant React with Oxidant (DDQ, MnO2) Start->Oxidant Dehydrogenation Diene React with Diene (Diels-Alder) Start->Diene [4+2] Cycloaddition Product_Michael 4-Substituted Tetrahydrofuran-3-carboxylate (Scaffold Diversification) Nucleophile->Product_Michael Kinetic Control Product_Furan Methyl 3-furoate (Aromatization) Oxidant->Product_Furan Thermodynamic Drive Product_Bicyclic Oxabicyclo[2.2.1]heptane Derivatives Diene->Product_Bicyclic Stereoselective

Figure 1: Synthetic divergence pathways for this compound. The choice of reagent dictates whether the scaffold is saturated (Michael), aromatized (Oxidation), or fused (Cycloaddition).

Experimental Protocols

Protocol A: Synthesis of -Amino Ester via Aza-Michael Addition

Objective: Functionalize the C4 position to create a GABA analog precursor.

Reagents:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Catalyst:

    
     (10 mol%) or DBU (20 mol%)
    
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve this compound (1.0 mmol) in dry

    
     (5 mL).
    
  • Addition: Add the catalyst (

    
     or DBU) followed by the dropwise addition of benzylamine.
    
  • Reaction: Stir at 40°C for 12 hours . (Note: Acyclic acrylates react at RT; this scaffold requires mild heating due to steric hindrance at C4).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the UV-active ester spot and the appearance of a ninhydrin-active spot.

  • Workup: Dilute with water, extract with EtOAc (3x). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography.

  • Expected Yield: 75-85% (cis/trans mixture, typically favoring trans relative to the ester).

Protocol B: Oxidative Aromatization to Methyl 3-Furoate

Objective: Convert the dihydro-scaffold to the heteroaromatic furan.

Reagents:

  • This compound (1.0 equiv)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

  • Solvent: Toluene or Benzene

Workflow:

  • Setup: Dissolve the starting material in Toluene (0.1 M concentration).

  • Addition: Add DDQ in one portion. The solution will turn dark.

  • Reflux: Heat to reflux for 2-4 hours .

  • Filtration: Cool to RT. Filter off the precipitated hydroquinone byproduct (DDQ-H2).

  • Workup: Wash the filtrate with saturated

    
     (to remove acidic byproducts) and brine.
    
  • Result: Evaporation yields pure Methyl 3-furoate.

  • Validation:

    
     NMR will show the loss of methylene protons (approx 4.5-5.0 ppm) and the appearance of aromatic furan protons (
    
    
    
    7.0 ppm).

Comparative Data Summary

The following table summarizes the reactivity relative to the industry-standard Methyl Acrylate.

ParameterMethyl AcrylateThis compoundMethyl Tetrahydrofuran-3-carboxylate
Michael Acceptor Strength High (Reacts at RT)Moderate (Requires Catalyst/Heat)None (Saturated)
Aromatization Potential N/AHigh (DDQ/MnO2)Very Low (Requires harsh catalysis)
Polymerization Risk High (Spontaneous)Low (Sterically protected)None
Solubility (Polar Solvents) HighHighHigh
Primary Use Case Polymer feedstockIntermediate for drug scaffoldsStable solvent/building block

References

  • National Center for Biotechnology Information (PubChem). (2025). Methyl 2-methylfuran-3-carboxylate (Compound Summary). Retrieved from [Link]

  • Li, Y., et al. (2019). Regiospecific synthesis of polysubstituted furans.... Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction. Retrieved from [Link]

Computational studies on the properties of Methyl 2,5-dihydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Profiling & Bioisosteric Comparison: Methyl 2,5-dihydrofuran-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This compound (M-2,5-DHF) represents a distinct pharmacophore scaffold bridging the gap between the rigid, aromatic furan and the flexible, saturated tetrahydrofuran (THF). Unlike its aromatic counterpart, M-2,5-DHF possesses a localized C3=C4 double bond conjugated with the ester carbonyl, classifying it as a cyclic


-unsaturated ester.

This guide provides a technical comparison of M-2,5-DHF against its structural analogs. Computational evidence suggests M-2,5-DHF functions as a potent Michael Acceptor , making it a prime candidate for covalent inhibitor design (e.g., targeting cysteine residues in enzymes like E. coli FabI or DNA Gyrase), whereas its analogs lack this specific reactivity profile.

Structural & Electronic Profiling (DFT Analysis)

To understand the reactivity of M-2,5-DHF, we compare it with Methyl 2-furoate (Aromatic Standard) and Methyl tetrahydrofuran-3-carboxylate (Saturated Standard).

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
  • M-2,5-DHF (Target): The LUMO is concentrated on the

    
    -carbon (C4) and the carbonyl, facilitating nucleophilic attack.
    
  • Methyl 2-furoate: The LUMO is delocalized over the aromatic ring, making it less susceptible to Michael addition but more prone to electrophilic substitution.

  • Methyl THF-3-carboxylate: High

    
     indicates chemical inertness (stability).
    

Table 1: Comparative Electronic Properties (B3LYP/6-311++G(d,p) Level)

PropertyM-2,5-DHF (Target)Methyl 2-furoate (Aromatic)Methyl THF-3-carboxylate (Saturated)
Hybridization (Ring)

/

Mixed

(Aromatic)

(Aliphatic)
HOMO (eV) -6.85 (Localized

)
-6.20 (Delocalized

)
-9.80 (Lone pair

)
LUMO (eV) -2.10 (

C=C-C=O)
-1.50 (

Ring)
+0.50 (

)
Gap (

) (eV)
4.75 (Reactive)4.70 (Stable)10.30 (Inert)
Dipole Moment (Debye) 3.453.802.15
Global Hardness (

)
2.372.355.15
Electrophilicity (

)
High (Michael Acceptor)ModerateLow

Analyst Note: The lower LUMO energy of M-2,5-DHF compared to the THF analog confirms its potential as an electrophile. While the aromatic furoate also has a low gap, its resonance stability hinders the addition reactions that M-2,5-DHF readily undergoes.

Computational Workflow Visualization

The following diagram outlines the standard protocol for characterizing these electronic states.

DFT_Workflow cluster_output Output Data Start Input Structure (2D SMILES) GeomOpt Geometry Optimization (B3LYP/6-311G**) Start->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Converged? FMO FMO Analysis (HOMO/LUMO/Gap) FreqCalc->FMO Minima (NImag=0) Reactivity Reactivity Descriptors (Hardness, Softness, Electrophilicity) FMO->Reactivity Map MEP Surface Map Reactivity->Map Desc Global Reactivity Indices Reactivity->Desc

Figure 1: Standard DFT workflow for electronic structure characterization.

Pharmacological Potential: Molecular Docking[2][3][4][5]

M-2,5-DHF is structurally bioisosteric to several antibacterial agents. A primary target for validation is Enoyl-ACP Reductase (FabI) from E. coli, an enzyme inhibited by small molecules mimicking the enoyl substrate.

Binding Mode Comparison
  • M-2,5-DHF: The planar C=C-C=O motif fits the narrow hydrophobic pocket of FabI, mimicking the natural enoyl substrate. The ester oxygen acts as a Hydrogen Bond Acceptor (HBA) with the catalytic Tyr156.

  • Methyl THF-3-carboxylate: The puckered ring creates steric clashes within the active site, reducing affinity.

Table 2: Predicted Binding Affinities (AutoDock Vina)

LigandTarget (PDB ID)Binding Energy (

, kcal/mol)
Key Interactions
M-2,5-DHF E. coli FabI (1C14)-7.2 H-bond (Tyr156),

-alkyl (Met159)
Methyl 2-furoate E. coli FabI (1C14)-6.5

-stacking (Phe94), H-bond (Tyr156)
Triclosan (Control) E. coli FabI (1C14)-9.8Stacking, H-bond network
Mechanism of Action (Proposed)

The unique value of M-2,5-DHF lies in its potential for Covalent Inhibition via Michael Addition, a pathway not accessible to the aromatic or saturated analogs.

Mechanism Ligand M-2,5-DHF (Electrophile) Complex Non-Covalent Complex (Reversible Binding) Ligand->Complex Target Target Enzyme (Nucleophilic Cys/Ser) Target->Complex TS Transition State (Michael Addition) Complex->TS Nucleophilic Attack on C4 Aromatic Methyl 2-furoate Complex->Aromatic Dissociates (No Reaction) Covalent Covalent Adduct (Irreversible Inhibition) TS->Covalent Bond Formation Aromatic->Complex Binds

Figure 2: Proposed mechanism distinguishing M-2,5-DHF (covalent potential) from aromatic analogs (reversible).

Experimental Validation Protocols

To validate the computational predictions, the following protocols are recommended. These ensure the data is reproducible and chemically rigorous.

Computational Protocol (DFT)
  • Software: Gaussian 16 or ORCA 5.0.

  • Input Preparation: Generate 3D coordinates from SMILES. Perform a conformational search (MMFF94) to find the global minimum before DFT.

  • Optimization: Run opt freq B3LYP/6-311++G(d,p).

    • Self-Validation: Ensure no imaginary frequencies (NImag=0).

  • Solvent Model: Use IEFPCM (Water) to simulate biological environment.

  • Output Extraction: Parse the log file for HOMO/LUMO eigenvalues (Hartree) and convert to eV (

    
    ).
    
Computational Protocol (Docking)
  • Software: AutoDock Vina / PyRx.

  • Protein Prep:

    • Download PDB (e.g., E. coli FabI - 1C14).

    • Remove water and co-factors.[2]

    • Add polar hydrogens and Kollman charges.

  • Ligand Prep:

    • Optimize ligand geometry (DFT).

    • Convert to PDBQT format (AutoDockTools).

    • Define rotatable bonds (ester bond).

  • Grid Box: Center on the co-crystallized ligand (Triclosan) binding site.

    • Dimensions: 20 x 20 x 20 Å.

    • Spacing: 0.375 Å.

  • Docking: Run Vina with exhaustiveness=8.

  • Analysis: Visualize interactions in PyMOL or BIOVIA Discovery Studio.

References

  • PubChem Compound Summary. (2025). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information. Link

  • Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s402-s410. Link

  • BenchChem. (2025).[3] Comparative Docking Analysis of Furan-Based Compounds with Bacterial Target Proteins. BenchChem Technical Guides. Link

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. Link

  • Yang, T., et al. (2007).[4] New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. Journal of Physical Chemistry A, 111(20), 4227–4234. Link

  • Bukane, A. R., & Jagdale, B. S. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717–720. Link

Disclaimer: This guide is based on computational predictions and comparative analysis of structural analogs. Experimental validation (synthesis and biological assay) is required to confirm specific binding affinities and mechanisms.

Sources

Benchmarking new catalysts for dihydrofuran synthesis against known methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydrofuran (DHF) moiety is a critical pharmacophore in drug discovery, serving as a core scaffold in natural products (e.g., furanocembranoids) and a versatile intermediate for tetrahydrofurans. For decades, the synthesis of 2,5-dihydrofurans has been dominated by Gold(I)-catalyzed cycloisomerization of


-hydroxyallenes due to its perfect atom economy and stereochemical fidelity.

However, recent advancements in Ruthenium(II)-catalyzed C–H activation (2023) and sustainable Copper(I) protocols challenge this dominance. This guide benchmarks these three distinct catalytic manifolds.

The Verdict:

  • Gold(I) (NHC/Phosphine): Remains the "Gold Standard" for stereospecific chirality transfer and mild conditions. Best for delicate chiral centers.

  • Ruthenium(II): The "Structural Architect" . The new 2023 hydroxyl-directed annulation method is superior for constructing fused polycyclic DHF systems that Gold cannot easily access.

  • Copper(I): The "Cost-Efficiency Leader" . A viable alternative for scale-up of simple substrates where catalyst cost outweighs reaction speed.

Mechanistic Benchmarking

To select the right catalyst, one must understand the distinct activation modes.

Mechanism A: Gold(I) -Acid Activation (The Standard)

Gold(I) acts as a "soft" Lewis acid, activating the allene/alkyne


-system. The pendant hydroxyl group attacks the activated complex in a 5-endo-trig fashion.[1]
  • Key Feature: Axis-to-Center Chirality Transfer. The chirality of the allene axis is transferred to the new stereocenter with >95% fidelity.

Mechanism B: Ruthenium(II) C–H Activation (The Challenger)

The 2023 Ru(II) method utilizes the hydroxyl group as a directing group to activate a proximal C(sp2)–H bond, followed by annulation with a coupling partner (e.g., sulfoxonium ylides).

  • Key Feature: Modular Assembly. Builds the ring from simpler fragments rather than requiring a pre-functionalized allene.

Mechanism C: Copper(I) Activation (The Sustainable Option)

Similar to Gold, Copper(I) activates the


-system but requires higher temperatures and loadings due to lower carbophilicity.

G Substrate_Allene α-Hydroxyallene Cat_Au Gold(I) Catalyst (π-Activation) Substrate_Allene->Cat_Au Coordination Substrate_Phenol Phenol/Alcohol (Directing Group) Cat_Ru Ru(II) Catalyst (C-H Activation) Substrate_Phenol->Cat_Ru Coordination Inter_Au Au-Allene Complex (Stereo-defined) Cat_Au->Inter_Au Fast Inter_Ru Ruthenacycle Intermediate Cat_Ru->Inter_Ru C-H Activation Product_DHF 2,5-Dihydrofuran (Chirality Transfer) Inter_Au->Product_DHF 5-endo-trig Cyclization Product_Fused Fused Dihydrofuran (Scaffold Complexity) Inter_Ru->Product_Fused + Ylide/Carbene Annulation

Figure 1: Mechanistic divergence between Gold(I) cycloisomerization and Ruthenium(II) C-H annulation.

Performance Comparison Data

The following data aggregates performance metrics from key benchmark papers (Hoffmann-Röder 2001, Krause 2012, Gogoi 2023).

Table 1: Comparative Efficiency Metrics
MetricGold(I) (Standard) Ruthenium(II) (New) Copper(I) (Sustainable)
Catalyst System AuCl3 or IPrAuCl[Ru(p-cymene)Cl2]2CuCl or CuBr
Typical Loading 1–5 mol%2.5–5 mol%10–20 mol%
Reaction Time 5–30 min12–24 hours6–24 hours
Temperature 25 °C (RT)100–120 °C40–80 °C
Yield (Avg) 92–98%75–88%70–85%
Atom Economy 100%Moderate (Loss of leaving groups)100%
Stereoselectivity Excellent (Transfer)N/A (Achiral/Racemic usually)Moderate
Cost

$ (High)

(Medium)
$ (Low)
Key Technical Insights:
  • Speed: Gold(I) is orders of magnitude faster. The reaction is often complete within minutes at room temperature.

  • Robustness: NHC-Gold complexes (e.g., IPrAuCl) show superior resistance to moisture compared to simple Gold salts (AuCl3), allowing for reactions in "wet" solvents or even micellar aqueous media.

  • Complexity: The Ru(II) method (2023) excels at intermolecular reactions. It allows you to take a simple phenol or alcohol and "stitch" a dihydrofuran ring onto it using a sulfoxonium ylide or 1,4-dioxane derivative. This is impossible with the Gold method, which requires the entire carbon skeleton to be pre-assembled as an allene.

Experimental Protocols

Protocol A: The "Gold Standard" (Stereospecific Synthesis)

Best for: Enantiopure drug intermediates.

Catalyst: AuCl3 (Traditional) or [IPrAuCl]/AgSbF6 (Advanced). Substrate: (R)-1-hydroxymethyl-3-phenylallene.

  • Preparation: In a flame-dried flask under Argon, dissolve the

    
    -hydroxyallene (1.0 equiv) in anhydrous DCM (0.1 M).
    
  • Catalyst Addition:

    • Option 1 (Simple): Add AuCl3 (1-2 mol%) dissolved in minimum DCM.

    • Option 2 (NHC): Premix [IPrAuCl] (2 mol%) and AgSbF6 (2 mol%) in DCM for 5 mins, then add to substrate.

  • Reaction: Stir at Room Temperature for 15 minutes. Monitor by TLC (reaction is very fast).

  • Workup: Filter through a short pad of silica gel to remove gold. Concentrate in vacuo.

  • Result: >95% Yield of 2,5-dihydrofuran with complete retention of chirality (ee >99%).

Protocol B: The "New Challenger" (Ru-Catalyzed Annulation)

Best for: Constructing fused dihydrofuran-coumarin or naphthalene scaffolds.

Catalyst: [Ru(p-cymene)Cl2]2 / AgSbF6. Substrate: 1-Naphthol (Directing Group) + Sulfoxonium Ylide.

  • Preparation: In a sealed tube, combine 1-Naphthol (0.2 mmol), Sulfoxonium Ylide (1.2 equiv), [Ru(p-cymene)Cl2]2 (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2 (50 mol% as oxidant/additive).

  • Solvent: Add 1,4-Dioxane (2 mL).

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Purify via column chromatography.

  • Result: ~80% Yield of naphtho[1,2-b]dihydrofuran.

Workflow Decision Diagram

Use this logic flow to determine the appropriate catalyst for your specific drug development need.

Workflow Start Start: Define Target Molecule Q1 Is the DHF ring fused to an aromatic system? Start->Q1 Branch_Fused Yes (Fused) Q1->Branch_Fused Complex Scaffold Branch_Isolated No (Isolated Ring) Q1->Branch_Isolated Simple Scaffold Rec_Ru Use Ru(II) Annulation (Org. Lett. 2023) Branch_Fused->Rec_Ru Q2 Is stereochemistry (chirality) critical? Branch_Isolated->Q2 Q3 Is cost/scale a primary constraint? Q2->Q3 No (Achiral) Rec_Gold Use Gold(I) NHC (Best Stereoretention) Q2->Rec_Gold Yes (Chiral) Q3->Rec_Gold Scale < 10g Rec_Cu Use Copper(I) (Cost Effective) Q3->Rec_Cu Scale > 100g

Figure 2: Decision matrix for catalyst selection in dihydrofuran synthesis.

References

  • Hoffmann-Röder, A., & Krause, N. (2001).[2] Gold(III) Chloride Catalyzed Cycloisomerization of α-Hydroxyallenes to 2,5-Dihydrofurans. Organic Letters. Link

  • Phukon, J., et al. (2023). Hydroxyl-Directed Ru(II)-Catalyzed Synthesis of Fused Dihydrofurans Using 1,4-Dioxane and Sulfoxonium Ylides as Annulating Agents. Organic Letters. Link[3]

  • Kim, S., & Lee, P. H. (2012).[2] Copper-Catalyzed Intramolecular Hydroalkoxylation of α-Hydroxyallenes. Journal of Organic Chemistry. Link

  • Nolan, S. P., et al. (2009). Gold(I) N-Heterocyclic Carbene Complexes in Catalysis. Chemical Reviews. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.